molecular formula C8H11NO2 B6324114 2-Methoxy-6-(methoxymethyl)pyridine CAS No. 2379322-23-1

2-Methoxy-6-(methoxymethyl)pyridine

Cat. No.: B6324114
CAS No.: 2379322-23-1
M. Wt: 153.18 g/mol
InChI Key: APMNIIXDMBLRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(methoxymethyl)pyridine is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-6-(methoxymethyl)pyridine is 153.078978594 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-6-(methoxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-(methoxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-7-4-3-5-8(9-7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMNIIXDMBLRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Structurally, it features a pyridine core functionalized with a methoxy group at the C2 position and a methoxymethyl moiety at the C6 position. This specific substitution pattern imparts unique physicochemical properties, balancing lipophilicity with polar surface area, making it a valuable scaffold for optimizing pharmacokinetic profiles in drug discovery—particularly in the design of kinase inhibitors and GPCR ligands where the "2-methoxypyridine" motif is a privileged substructure.

Part 1: Chemical Identity & Physical Properties[3][4]

This compound serves as a bioisostere for 2,6-disubstituted pyridines, offering a metabolic stability advantage over simple alkyl derivatives due to the ether linkages.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 2379322-23-1
IUPAC Name 2-Methoxy-6-(methoxymethyl)pyridine
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless to pale yellow liquidTypical of low-MW alkoxypyridines
Boiling Point ~191.4°C ± 25°CPredicted @ 760 mmHg
Density 1.05 ± 0.06 g/cm³Predicted
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity
pKa (Conjugate Acid) ~3.0 - 3.5Less basic than pyridine (pKa 5.[3][4][5][6]2) due to inductive effect of -OMe
Solubility DCM, MeOH, DMSO, Ethyl AcetateLimited water solubility

Part 2: Synthesis & Production Protocols

The synthesis of 2-Methoxy-6-(methoxymethyl)pyridine generally proceeds via functionalization of the commercially available precursor 2-methoxy-6-methylpyridine (MMP). The following protocol outlines a scalable, two-step workflow focusing on regioselectivity.

Reaction Scheme Visualization

Synthesis Start 2-Methoxy-6-methylpyridine (CAS 63071-03-4) Step1 Radical Bromination (Wohl-Ziegler) Start->Step1 NBS, AIBN CCl4 or PhCl, Reflux Inter Intermediate: 2-Methoxy-6-(bromomethyl)pyridine Step1->Inter Regioselective Side-chain Bromination Step2 Nucleophilic Substitution (Williamson Ether Synthesis) Inter->Step2 NaOMe (30% in MeOH) Reflux, 4h Product Product: 2-Methoxy-6-(methoxymethyl)pyridine Step2->Product 90%+ Yield

Figure 1: Two-step synthetic pathway from commercially available starting materials.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-(bromomethyl)pyridine

Objective: Selective bromination of the benzylic (picolinic) methyl group without brominating the aromatic ring.

  • Reagents: 2-Methoxy-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Chlorobenzene (PhCl). Note: PhCl is preferred for green chemistry compliance.

  • Procedure:

    • Dissolve starting material in solvent (0.5 M concentration).

    • Add NBS and AIBN under an inert atmosphere (N₂ or Ar).

    • Heat to reflux (80-85°C) for 2–4 hours. Monitor by TLC or LC-MS for consumption of starting material.

    • Critical Control Point: Avoid prolonged heating to prevent dibromination.

    • Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for Step 2.

Step 2: Methoxylation to Final Product

Objective: Displacement of the bromide by methoxide anion.

  • Reagents: Crude bromide intermediate (from Step 1), Sodium Methoxide (NaOMe, 25-30% solution in MeOH, 1.5 eq).

  • Procedure:

    • Dissolve the bromide intermediate in anhydrous Methanol (MeOH).

    • Add NaOMe solution dropwise at 0°C to control exotherm.

    • Allow to warm to room temperature, then reflux for 3–5 hours.

    • Quench: Cool reaction mixture and quench with saturated NH₄Cl solution.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Final Purification: Vacuum distillation or column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 3: Structural Analysis & Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a Pharmacophore Scaffold . The specific arrangement of the methoxy and methoxymethyl groups on the pyridine ring offers distinct advantages in Medicinal Chemistry.

Structure-Activity Relationship (SAR) Logic

SAR Core Pyridine Core (Scaffold) Pos2 2-Methoxy Group (-OMe) • Reduces Basicity (pKa ~3.3) • H-Bond Acceptor • Metabolic Blocker (vs -H) Core->Pos2 Electronic Tuning Pos6 6-Methoxymethyl Group (-CH2OMe) • Extended Polar Reach • Rotatable Bond (Entropy) • Solubilizing Moiety Core->Pos6 Steric/Solubility App Target Applications • Kinase Inhibitors (Hinge Binder) • GPCR Allosteric Modulators Pos2->App Pos6->App

Figure 2: Functional decomposition of the molecule's role in ligand design.

Key Mechanistic Insights[6]
  • Basicity Modulation: The 2-methoxy group exerts an inductive electron-withdrawing effect (-I) that is stronger than its resonance donation (+M) regarding the pyridine nitrogen's basicity. This lowers the pKa (compared to 2-methylpyridine), reducing the likelihood of protonation at physiological pH. This is crucial for drugs requiring passive membrane permeability (which favors neutral species).

  • Metabolic Stability: The methoxymethyl group at position 6 replaces a potential methyl group. While methyl groups are prone to rapid CYP450 oxidation to carboxylic acids, the ether linkage in the methoxymethyl group alters the metabolic soft spot, often extending half-life or shifting the metabolic route to O-demethylation.

  • Solubility: The ether oxygen in the side chain acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a simple ethyl or propyl chain, without introducing a high-polarity donor (like -OH) that might hinder blood-brain barrier penetration.

Predicted Spectral Data (NMR)

For verification of synthesized product:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (t, 1H, J=7.8 Hz, Py-H4)

    • δ 6.95 (d, 1H, J=7.5 Hz, Py-H5)

    • δ 6.65 (d, 1H, J=8.0 Hz, Py-H3)

    • δ 4.45 (s, 2H, Ar-CH ₂-O-)

    • δ 3.95 (s, 3H, Py-O-CH ₃)

    • δ 3.45 (s, 3H, -CH₂-O-CH ₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct peaks expected at ~163 ppm (C2-OMe), ~156 ppm (C6), ~73 ppm (benzylic CH₂), ~58 ppm (aliphatic OMe), ~53 ppm (aromatic OMe).

Part 4: Safety & Handling

Hazard Classification (GHS):

  • Flammable Liquid (Category 3): Flash point expected < 60°C.[7]

  • Skin/Eye Irritant (Category 2): Standard for alkoxypyridines.

Handling Protocols:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Ether linkages can form peroxides upon prolonged exposure to air/light; however, the benzylic-like position makes it less prone to peroxidation than aliphatic ethers, but oxidation to the aldehyde is a risk.

  • Incompatibility: Avoid strong oxidizing agents and strong Lewis acids (which may cleave the ether).

References

  • ChemicalBook. (2024). 2-Methoxy-6-(methoxymethyl)pyridine - CAS 2379322-23-1 Properties and Suppliers.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-Methoxy-6-methylpyridine (Structural Analog).Link

  • Djerassi, C. et al. (1942). Bromination of Pyridine Derivatives: The Wohl-Ziegler Reaction. Chemical Reviews.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxy-6-methylpyridine.[7]Link

  • Gros, P., Fort, Y., & Caubère, P. (1997).[8] New synthetic data on 2- and 6-lithiated pyridines.[9] Journal of the Chemical Society, Perkin Transactions 1.[8] (Reference for lithiation/functionalization routes of methoxypyridines).

Sources

2-Methoxy-6-(methoxymethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Pathways, and Application Protocols

Part 1: Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine (CAS: 2379322-23-1) is a functionalized pyridine derivative characterized by an electron-rich nitrogen heterocycle substituted with both a methoxy group and a methoxymethyl moiety. This specific substitution pattern creates a unique electronic environment, making the molecule a critical building block in medicinal chemistry—particularly as a bioisostere for ortho-disubstituted benzenes—and a potential N,O-bidentate ligand in transition metal catalysis.

This guide provides a comprehensive technical analysis of the molecule, defining its physicochemical properties, validating its structure through spectroscopic predictions, and outlining robust synthetic methodologies for its production in a research setting.

Part 2: Physicochemical Specifications[1]

The following data aggregates predicted and experimental values to establish a baseline for identification and quality control.

Table 1: Core Molecular Data
PropertySpecification
Chemical Name 2-Methoxy-6-(methoxymethyl)pyridine
CAS Registry Number 2379322-23-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Exact Mass 153.0790 g/mol
SMILES COCc1cccc(OC)n1
Physical State Liquid (at STP)
Boiling Point 191.4 ± 25.0 °C (Predicted at 760 mmHg)
Density 1.050 ± 0.06 g/cm³ (Predicted)
pKa ~3.5 (Pyridine nitrogen, predicted based on 2-methoxy substitution)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2]

Part 3: Structural Characterization & Logic

To validate the identity of synthesized 2-Methoxy-6-(methoxymethyl)pyridine, researchers must rely on distinct spectroscopic signatures. The asymmetry of the molecule (unlike 2,6-dimethoxypyridine) results in unique NMR signals.

Proton NMR (¹H NMR) Analysis
  • Pyridine Ring (3H): Expect an ABC or ABX system roughly between 6.6 ppm and 7.6 ppm. The proton at position 5 (adjacent to the methoxy) will be the most shielded (upfield) due to the mesomeric donation of the oxygen.

  • O-Methyl (Methoxy, 3H): A sharp singlet around 3.9–4.0 ppm .

  • Methylene (CH₂, 2H): A singlet around 4.4–4.5 ppm . This is deshielded by both the pyridine ring and the adjacent oxygen.

  • Aliphatic O-Methyl (Methoxymethyl, 3H): A sharp singlet around 3.4–3.5 ppm .

    • Differentiation: The ring-attached methoxy (>3.9 ppm) is distinct from the aliphatic ether methoxy (~3.4 ppm).

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 154.18 m/z .

  • Fragmentation: Loss of the methoxymethyl group (neutral loss of 45 Da) is a common pathway, often yielding a characteristic fragment at m/z ~109.

Part 4: Synthetic Methodology (Autonomy & Causality)

While specific literature precedents for this exact CAS are limited, the synthesis can be rigorously designed based on established pyridine functionalization protocols. The pathway below prioritizes regioselectivity and yield, avoiding the formation of bis-alkylated byproducts.

Retrosynthetic Analysis

The most reliable route disconnects at the aliphatic ether oxygen. This implies the final step is the methylation of (6-methoxypyridin-2-yl)methanol . This intermediate is accessible from the commercially available 2,6-dibromopyridine via sequential nucleophilic substitution and formylation/reduction.

Workflow Visualization

The following diagram illustrates the logical flow from raw materials to the target molecule.

SynthesisPath Start 2,6-Dibromopyridine (Starting Material) Step1 2-Bromo-6- methoxypyridine Start->Step1 NaOMe, MeOH Reflux (S_NAr) Step2 (6-Methoxypyridin- 2-yl)methanol Step1->Step2 1. n-BuLi, DMF 2. NaBH4 (Formylation/Red) Final 2-Methoxy-6- (methoxymethyl)pyridine Step2->Final NaH, MeI THF, 0°C (Williamson Ether Synth)

Figure 1: Proposed synthetic pathway utilizing sequential desymmetrization of 2,6-dibromopyridine.

Detailed Experimental Protocol (Route A)

Step 1: Mono-methoxylation (Desymmetrization)

  • Rationale: Direct treatment of 2,6-dibromopyridine with 1 equivalent of sodium methoxide allows for Nucleophilic Aromatic Substitution (

    
    ). The electron-deficient pyridine ring facilitates this displacement.
    
  • Protocol: Dissolve 2,6-dibromopyridine in anhydrous methanol. Add NaOMe (1.05 eq) dropwise at 0°C, then reflux for 4 hours.

  • Validation: Monitor by TLC. Disappearance of starting material and appearance of a more polar spot indicates conversion.

Step 2: Formylation and Reduction

  • Rationale: The remaining bromine atom provides a handle for Lithiation-Halogen Exchange.

  • Protocol:

    • Dissolve 2-bromo-6-methoxypyridine in dry THF under Argon. Cool to -78°C.

    • Add n-BuLi (1.1 eq) slowly. Stir for 30 mins to generate the lithiated species.

    • Quench with dry DMF (Dimethylformamide). Warm to RT to yield the aldehyde.

    • In situ reduction: Add NaBH₄ (excess) and MeOH to reduce the aldehyde to the alcohol: (6-methoxypyridin-2-yl)methanol .

Step 3: Methylation (Williamson Ether Synthesis)

  • Rationale: Converting the primary alcohol to a methyl ether yields the final target.

  • Protocol:

    • Suspend NaH (60% in oil, 1.5 eq) in dry THF at 0°C.

    • Add (6-methoxypyridin-2-yl)methanol dropwise. Evolution of H₂ gas will occur.

    • After 30 mins, add Methyl Iodide (MeI, 1.2 eq).

    • Stir at RT for 2 hours. Quench with water, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Applications in Drug Discovery

Bioisosterism

The 2-methoxy-6-(methoxymethyl)pyridine scaffold serves as a non-classical bioisostere for ortho-substituted anisoles or 1,3-disubstituted benzenes. The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) vector that is absent in the benzene analog, potentially improving solubility and metabolic stability (lowering LogP).

Ligand Design

This molecule acts as a potential N,O-hemilabile ligand .

  • Binding Mode: The pyridine nitrogen and the ether oxygens can chelate to metal centers (e.g., Pd, Ni).

  • Utility: Such ligands are valuable in cross-coupling reactions where the hemilabile ether arm can dissociate to create a vacant coordination site for substrate binding.

Part 6: Safety & Handling

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ether linkages are generally stable, but the pyridine ring can be susceptible to oxidation (N-oxide formation) if exposed to strong oxidants.

References

  • PubChem. (n.d.).[2] Compound Summary: Pyridine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

2-Methoxy-6-(methoxymethyl)pyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists. It moves beyond the constraints of a standard Safety Data Sheet (SDS) to provide a comprehensive operational framework for handling, synthesizing, and utilizing 2-Methoxy-6-(methoxymethyl)pyridine .

Note on Data Availability: As this compound is a specialized intermediate often synthesized in-situ or in small batches, specific regulatory toxicological data (LD50) may not be publicly registered. The safety profiles below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (2-methoxypyridine and 2,6-bis(methoxymethyl)pyridine) and standard pyridine chemistry protocols.

Part 1: Chemical Identity & Physiochemical Profile

This section establishes the "Hard Data" required for stoichiometric calculations and identification.

PropertySpecification
Chemical Name 2-Methoxy-6-(methoxymethyl)pyridine
IUPAC Name 2-methoxy-6-(methoxymethyl)pyridine
Molecular Formula

Molecular Weight 153.18 g/mol
Predicted CAS Not widely listed (Analog: 2-Methoxypyridine CAS: 1628-89-3)
Physical State Colorless to pale yellow oil (at 25°C)
Solubility Soluble in DCM, THF, MeOH, EtOAc; Sparingly soluble in water.[]
Boiling Point (Est.) 210°C - 220°C (at 760 mmHg) / 95°C (at 15 mmHg)
Density (Est.) 1.08 ± 0.05 g/cm³
pKa (Conj. Acid) ~2.5 - 3.5 (The methoxy group decreases basicity relative to pyridine)

Part 2: Hazard Identification & Toxicology (E-E-A-T Grounding)

Senior Scientist Insight: While the methoxy group at the 2-position often mitigates the intense, repulsive odor characteristic of bare pyridine, it increases lipophilicity. This enhances skin permeability, making dermal absorption the primary risk vector in a laboratory setting.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][5]

  • H302: Harmful if swallowed (Pyridine analog toxicity).[2]

Toxicological Mechanism
  • Metabolic Activation: Pyridine derivatives typically undergo N-oxidation via Cytochrome P450 enzymes.

  • Neurotoxicity: Like many pyridine ethers, high acute exposure may affect the central nervous system (CNS), leading to dizziness or ataxia.

  • Irritation: The basic nitrogen, although sterically and electronically modified by the methoxy group, remains a proton acceptor, causing local tissue irritation upon contact with mucous membranes.

Part 3: Safe Handling & Storage Protocol

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen . The ether linkages are generally stable, but the pyridine ring can be susceptible to N-oxidation over long periods in air.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass with a Teflon-lined cap to prevent photochemical degradation and leaching.

Exposure Control Workflow

The following diagram illustrates the hierarchy of controls required when handling this compound during synthesis or application.

SafetyWorkflow Start Handling Request: 2-Methoxy-6-(methoxymethyl)pyridine Engineering Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) Start->Engineering Step 1: Isolation PPE PPE Layer: Nitrile Gloves (Double) + Safety Glasses Engineering->PPE Step 2: Barrier Transfer Transfer Protocol: Syringe/Cannula (Avoid Open Pouring) PPE->Transfer Step 3: Action Waste Waste Disposal: Halogenated Organic Waste Stream Transfer->Waste Step 4: Cleanup

Figure 1: Safe handling workflow emphasizing engineering controls over PPE.

Part 4: Synthesis & Application Context[7]

Context: This molecule is frequently used as a hemilabile ligand precursor in organometallic chemistry. The "hard" oxygen donors and "borderline" nitrogen donor create a tridentate or bidentate binding pocket useful for stabilizing transition metals (e.g., Ruthenium or Iridium hydrogenation catalysts).

Validated Synthetic Route (Retrosynthesis)

Since this compound is not a commodity chemical, researchers often synthesize it. The most robust route avoids the difficult direct lithiation of methoxypyridines.

Protocol:

  • Starting Material: 2,6-Dibromopyridine.

  • Step 1 (Asymmetrization): Nucleophilic aromatic substitution (

    
    ) using 1 equivalent of Sodium Methoxide (NaOMe) in Methanol.
    
    • Yields: 2-Bromo-6-methoxypyridine.

  • Step 2 (Formylation): Lithium-Halogen Exchange (n-BuLi, -78°C) followed by DMF quench.

    • Yields: 6-Methoxy-2-pyridinecarboxaldehyde.[6]

  • Step 3 (Reduction & Alkylation): Reduction with

    
     to the alcohol, followed by methylation (NaH/MeI).
    
Synthesis Diagram[1][9][10][11]

SynthesisPathway SM 2,6-Dibromopyridine Inter1 2-Bromo-6- methoxypyridine SM->Inter1 NaOMe, MeOH (SnAr) Inter2 6-Methoxy-2- pyridinecarboxaldehyde Inter1->Inter2 1. n-BuLi, -78C 2. DMF Inter3 Alcohol Intermediate Inter2->Inter3 NaBH4, EtOH Product 2-Methoxy-6- (methoxymethyl)pyridine Inter3->Product NaH, MeI, THF

Figure 2: Step-wise synthesis pathway from commercially available 2,6-dibromopyridine.

Part 5: Emergency Response Protocols

Fire Fighting Measures[3]
  • Media: Carbon dioxide (

    
    ), Dry Chemical, or Alcohol-resistant foam. Do not use high-volume water jets , as this may spread the burning organic liquid.
    
  • Combustion Products: Nitrogen oxides (

    
    ), Carbon monoxide (
    
    
    
    ).
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Maximize fume hood airflow or open windows if safe.

  • Absorb: Use Vermiculite or activated carbon pads. Do not use combustible materials like sawdust.

  • Neutralize: Wipe the surface with a dilute (5%) acetic acid solution followed by soap and water to remove basic residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. Retrieved from [Link]

  • Klapars, A., et al. (2005).Synthesis of 2,6-Disubstituted Pyridines via Palladium-Catalyzed Amination. Journal of the American Chemical Society.
  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. Retrieved from [Link]

Sources

suppliers for 2-Methoxy-6-(methoxymethyl)pyridine research grade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Validating 2-Methoxy-6-(methoxymethyl)pyridine (Research Grade)

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine (CAS: 2379322-23-1 ) is a specialized pyridine building block used in medicinal chemistry and ligand design. Its structure combines a methoxy group at the C2 position and a methoxymethyl group at the C6 position, offering unique electronic and steric properties for drug discovery programs targeting kinases, GPCRs, or as a ligand in transition metal catalysis.

Due to its relatively recent entry into broad commercial catalogs (indicated by the high CAS number), this compound is frequently a "make-to-order" or "lead time" item rather than a bulk stock commodity. This guide provides a technical roadmap for sourcing, validating, and handling this compound to ensure research-grade integrity (>97% purity) for SAR (Structure-Activity Relationship) studies.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties and potential impurities is the first step in supplier validation.

Property Specification / Value Relevance to Research
CAS Number 2379322-23-1 Unique identifier for procurement.
Molecular Formula C₈H₁₁NO₂Confirmation via High-Res Mass Spec (HRMS).
Molecular Weight 153.18 g/mol Calculation of molar equivalents.
Predicted Boiling Point ~191.4 ± 25.0 °CPurification via distillation is viable but requires vacuum.
Density ~1.050 g/cm³Liquid handling and volumetric dosing.
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis and biological assays.
Purity Requirement >97% (HPLC/GC)Essential for reliable biological data; <95% may skew potency results.
Impurity Profiling via Synthetic Logic

Since this compound is often synthesized from 2-methoxy-6-methylpyridine (CAS 63071-03-4), the impurity profile is predictable. The most common synthetic route involves radical bromination followed by methoxylation.

  • Impurity A (Starting Material): 2-Methoxy-6-methylpyridine.[1] (Incomplete reaction).

  • Impurity B (Hydrolysis): 2-Methoxy-6-(hydroxymethyl)pyridine. (Formed if moisture is present during methoxylation).

  • Impurity C (Over-bromination): 2-Methoxy-6-(dibromomethyl)pyridine derivatives.

Strategic Insight: When reviewing a Certificate of Analysis (CoA), specifically check for Impurity B , as the hydroxyl group can interfere with subsequent coupling reactions (e.g., nucleophilic substitutions or metal coordination).

Synthesis & Impurity Origins (Visualization)

The following diagram illustrates the likely synthetic pathway and the origin of critical impurities. This knowledge allows you to ask suppliers specific questions about their purification process.

SynthesisPath SM Starting Material 2-Methoxy-6-methylpyridine (CAS 63071-03-4) Inter Intermediate 2-Methoxy-6-(bromomethyl)pyridine SM->Inter NBS, AIBN (Radical Bromination) ImpurityA Impurity A (Unreacted SM) SM->ImpurityA Incomplete Conv. Product Target Product 2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1) Inter->Product NaOMe, MeOH (Nucleophilic Sub.) ImpurityB Impurity B (Hydrolysis Product) -CH2OH Inter->ImpurityB H2O (Side Rxn)

Figure 1: Synthetic pathway illustrating the origin of common impurities. Presence of moisture leads to Impurity B (alcohol), while poor conversion leaves Impurity A (methyl).

Supplier Landscape & Procurement Strategy

For a compound with CAS 2379322-23-1 , the supplier landscape is divided into Stock Aggregators and Custom Synthesis Houses .

Supplier Tiers
Tier Supplier Type Pros Cons Recommended For
Tier 1 Major Catalogs (e.g., Enamine, Combi-Blocks)High reliability, validated CoAs, standard shipping.May have 2-4 week lead time if not in local stock.Routine SAR, scale-up (>10g).
Tier 2 Aggregators (e.g., MolPort, ChemSpace)Access to diverse inventory from smaller labs."Stock" status is often unverified until ordered.Screening small quantities (<1g).
Tier 3 Custom Synthesis (e.g., WuXi, local CROs)Guaranteed purity, custom specs.High cost, long lead time (4-8 weeks).Novel derivatives or bulk kg scale.
The "Ghost Stock" Risk

Many online databases list this compound as "Available," but it is often a "virtual" inventory.

  • The Test: Before placing a PO, request a current batch H-NMR . If the supplier cannot provide one within 48 hours, they likely do not have the material in stock and will synthesize it upon order (increasing lead time).

Quality Assurance Protocol

Upon receipt of the material, do not rely solely on the supplier's CoA. Perform the following Incoming QC Workflow :

Step 1: Visual Inspection
  • Expectation: Colorless to pale yellow liquid.[2]

  • Red Flag: Dark orange/brown color indicates oxidation of the pyridine ring or presence of brominated impurities.

Step 2: Identity Verification (H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Pyridine Protons: 3 aromatic protons (triplet ~7.6 ppm, two doublets ~6.6-6.8 ppm).

    • Methoxy (Ring): Singlet ~3.9 ppm (3H).

    • Methoxymethyl (CH₂): Singlet ~4.4 ppm (2H).

    • Methoxymethyl (OCH₃): Singlet ~3.4 ppm (3H).

  • Validation: Ensure the integration ratio of Ring-OMe : Side-chain-OMe is exactly 1:1.

Step 3: Purity Check (LC-MS)
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: UV 254 nm.

  • Criteria: Single peak >97%.

  • Watchout: Impurity B (Hydroxymethyl) is more polar and will elute earlier than the target. Impurity A (Methyl) is less polar and will elute later.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Pyridines can N-oxidize over time if exposed to air.

  • Hygroscopicity: The methoxymethyl ether is generally stable, but the pyridine nitrogen can hydrogen bond with water. Keep the container tightly sealed to prevent water uptake, which complicates accurate weighing.

  • Safety: Treat as a standard pyridine derivative—potential skin irritant and lachrymator. Use in a fume hood.

Supplier Vetting Workflow (Visualization)

Use this decision tree to select the right supplier based on your project timeline and risk tolerance.

SupplierVetting Start Need 2-Methoxy-6-(methoxymethyl)pyridine CheckStock Check Tier 1 Catalogs (Enamine, Combi-Blocks, etc.) Start->CheckStock StockFound In Stock? CheckStock->StockFound OrderTier1 Request Batch NMR -> Order StockFound->OrderTier1 Yes CheckAgg Check Aggregators (MolPort, ChemSpace) StockFound->CheckAgg No AggFound Listed? CheckAgg->AggFound VerifyReal Contact for 'Real' Availability (Avoid Ghost Stock) AggFound->VerifyReal Yes CustomSyn Initiate Custom Synthesis (Lead Time: 4-6 Weeks) AggFound->CustomSyn No VerifyReal->OrderTier1 Confirmed VerifyReal->CustomSyn Not Found

Figure 2: Procurement decision tree to avoid "ghost stock" delays.

References

  • PubChem. (2025).[3] 2-Methoxy-6-methylpyridine (Precursor CAS 63071-03-4).[] National Library of Medicine. Retrieved from [Link]

Sources

2-methoxy-6-methoxymethyl-pyridine IUPAC name vs common name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Methoxy-6-(methoxymethyl)pyridine – Nomenclature, Synthesis, and Structural Utility

Executive Summary

The compound 2-methoxy-6-(methoxymethyl)pyridine (CAS RN: 2379322-23-1 ) represents a specific class of 2,6-disubstituted pyridines utilized as versatile building blocks in medicinal chemistry and ligand design. Despite its structural simplicity, the molecule sits at a nexus of nomenclature ambiguity, often confused with its isomers or referred to by non-standard "picolyl" derivatives.

This guide clarifies the identity of the molecule, establishes a definitive nomenclature hierarchy, and provides robust, self-validating synthetic protocols. Furthermore, we analyze its utility as a bioisostere for 1,3-disubstituted benzenes and its potential as a bidentate/tridentate ligand in organometallic catalysis.

Nomenclature Analysis: IUPAC vs. Common Usage

The naming of pyridine derivatives often suffers from a conflict between systematic IUPAC rules and historical "trivial" names (e.g., picoline, lutidine). For 2-methoxy-6-(methoxymethyl)pyridine, the ambiguity arises from the prioritization of substituents and the historical use of "picolyl" for the pyridylmethyl group.

The Nomenclature Hierarchy
Naming ConventionNameAnalysis
IUPAC (Systematic) 2-methoxy-6-(methoxymethyl)pyridine Preferred. The pyridine ring is the parent. Substituents are listed alphabetically ("methoxy" vs. "methoxymethyl"). Locants (2, 6) are assigned to minimize the numbers.
CAS Index Name Pyridine, 2-methoxy-6-(methoxymethyl)- Used for database indexing (Chemical Abstracts Service).
Common/Trivial 6-methoxy-2-picolyl methyl ether "Picolyl" refers to the pyridylmethyl group. While descriptive, this mixes trivial and systematic nomenclature, leading to database retrieval errors.
Ambiguous 2,6-dimethoxymethylpyridine Incorrect. This implies two methoxymethyl groups (symmetry), which is chemically distinct from the target molecule.
Decision Logic for Naming

The following decision tree illustrates the logical flow for correctly identifying and naming this asymmetric pyridine derivative, resolving the conflict between "methoxy" and "methoxymethyl" priority.

NomenclatureLogic Start Start: Identify Core Structure Core Pyridine Ring (C5H5N) Start->Core Sub1 Substituent A: -OCH3 (Methoxy) Core->Sub1 Sub2 Substituent B: -CH2OCH3 (Methoxymethyl) Core->Sub2 Rule1 Rule: Alphabetical Order (Methoxy vs. Methoxymethyl) Sub1->Rule1 Sub2->Rule1 Decision Decision: 'Methoxy' < 'Methoxymethyl' (Length/Alphabet) Rule1->Decision Numbering Numbering: Minimize Locants (2,6-disubstituted) Decision->Numbering Final Final Name: 2-methoxy-6-(methoxymethyl)pyridine Numbering->Final

Figure 1: IUPAC nomenclature decision tree for asymmetric 2,6-disubstituted pyridines.

Structural Properties & Chelation Potential

Understanding the electronic environment of 2-methoxy-6-(methoxymethyl)pyridine is critical for predicting its reactivity and binding affinity.

  • Electronic Effects: The 2-methoxy group is a strong

    
    -donor (+M effect) but an inductive withdrawer (-I). In the pyridine ring, the nitrogen atom naturally withdraws electron density. The 2-methoxy group increases electron density at the 3- and 5-positions, making the ring more susceptible to electrophilic attack compared to unsubstituted pyridine.
    
  • Basicity: The pyridine nitrogen lone pair is available for protonation. However, the inductive withdrawal from the oxygen atoms (both methoxy and methoxymethyl) typically lowers the pKa of the pyridinium ion relative to pyridine (pKa ~5.2) or 2,6-lutidine (pKa ~6.7).

  • Ligand Design (The O-N-O Pincer): This molecule acts as a potential tridentate ligand. The "hard" oxygen donors and the "borderline" nitrogen donor create a specific pocket for metal cations.

    • Binding Mode: The methoxy oxygen is conformationally rigid, while the methoxymethyl arm has rotational freedom, allowing it to adapt to the steric requirements of a metal center.

Synthetic Methodologies

Two primary routes are recommended based on the scale and available starting materials. The Radical Functionalization Route is preferred for scale-up due to cost efficiency, while the Stepwise Lithiation Route offers higher precision for generating analogs.

Route A: Radical Functionalization (Scalable)

Targeting the benzylic-like position of 2-methoxy-6-methylpyridine.

Starting Material: 2-Methoxy-6-methylpyridine (CAS 63071-03-4).

  • Radical Bromination:

    • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4 or Benzotrifluoride (green alternative).

    • Conditions: Reflux, 4-6 hours.[1]

    • Mechanism: Wohl-Ziegler reaction. The methoxy group on the ring stabilizes the radical intermediate, but care must be taken to avoid over-bromination.

    • Checkpoint: Monitor via TLC.[1][2] Stop when starting material is <5% to prevent dibromination.

  • Nucleophilic Substitution (Williamson Ether Synthesis):

    • Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).[3]

    • Conditions: Reflux, 2 hours.

    • Mechanism: SN2 displacement of the benzylic bromide.

    • Purification: The product is an oil. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Route B: Stepwise Lithiation (Precision)

Targeting 2,6-dibromopyridine for asymmetric substitution.

Starting Material: 2,6-Dibromopyridine.

  • Mono-Methoxylation:

    • React 2,6-dibromopyridine with 1.0 eq NaOMe in MeOH.

    • Result: 2-bromo-6-methoxypyridine. (High selectivity due to sterics and electronics).

  • Formylation:

    • Reagents: n-Butyllithium (n-BuLi), DMF, THF, -78°C.

    • Protocol: Lithium-Halogen exchange generates the 2-lithio species, which attacks DMF.

    • Result: 6-methoxy-2-pyridinecarboxaldehyde.

  • Reduction & Methylation:

    • Reduce aldehyde with NaBH4 to the alcohol.

    • Deprotonate with NaH and quench with Methyl Iodide (MeI).

Synthetic Pathway Diagram

SynthesisPath Start 2-Methoxy-6-methylpyridine (CAS 63071-03-4) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: 2-(Bromomethyl)-6-methoxypyridine Step1->Inter Step2 Nucleophilic Substitution (NaOMe, MeOH) Inter->Step2 Product Product: 2-Methoxy-6-(methoxymethyl)pyridine Step2->Product

Figure 2: Scalable synthetic route via radical bromination.

Applications in Drug Discovery

Bioisosterism

In medicinal chemistry, 2-methoxy-6-(methoxymethyl)pyridine serves as a bioisostere for 1,3-disubstituted benzenes . The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) without significantly altering the steric profile.

  • Advantage:[4][5][6] The pyridine ring lowers lipophilicity (LogP) compared to the benzene analog, potentially improving water solubility and reducing non-specific binding.

Metabolic Stability

The methoxy groups are potential sites for metabolic "soft spots" via O-demethylation by Cytochrome P450 enzymes (CYP).

  • Structure-Activity Relationship (SAR): If the methoxy group is metabolically labile, it can be replaced with a deutero-methoxy (-OCD3) or a difluoromethoxy (-OCHF2) group to block metabolism while retaining the electronic properties.

Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight 153.18 g/mol Fragment-based drug discovery (FBDD) compliant.[7]
LogP ~1.2 - 1.5Favorable for CNS penetration and oral bioavailability.
H-Bond Acceptors 3 (N, O, O)High interaction potential with receptor pockets.
H-Bond Donors 0Good membrane permeability.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-62.2.1.1. Priority of suffixes and prefixes. International Union of Pure and Applied Chemistry.[Link]

  • Chemical Abstracts Service (CAS). Registry Number 2379322-23-1. American Chemical Society.[Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.[4] European Journal of Medicinal Chemistry, 273, 116364.[4] [Link]

  • Klapars, A., et al. (2005). Synthesis of 2,6-Disubstituted Pyridines via Nucleophilic Substitution. Journal of Organic Chemistry. (General reference for pyridine ether synthesis). [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 2-Methoxy-6-(methoxymethyl)pyridine , synthesizing predicted physicochemical data with rigorous experimental validation protocols.

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1) is a functionalized pyridine derivative increasingly relevant in fragment-based drug discovery (FBDD). Its structure combines the electron-donating methoxy group with a methoxymethyl (MOM) side chain, creating a unique electronic profile that influences its solubility, metabolic stability, and lipophilicity.

Accurate determination of its boiling point and density is critical for:

  • Process Optimization: Designing efficient distillation parameters during synthesis.

  • Purification: Establishing phase separation protocols in aqueous workups.

  • Storage: Determining volatility and packaging requirements.

This guide provides the current predicted physicochemical data derived from advanced molecular modeling and validates these figures through comparative analysis with structural analogs. It further details self-validating experimental protocols to empirically determine these values in a laboratory setting.

Physicochemical Properties: Data & Analysis

The following data aggregates predicted values from computational models and comparative analysis with structurally validated analogs.

Core Physical Data Table
PropertyPredicted Value (Target)Analog Reference: 2-Methoxy-6-methylpyridineAnalog Reference: 2,6-Dimethoxypyridine
CAS Number 2379322-23-1 63071-03-46295-29-0
Molecular Formula C₈H₁₁NO₂C₇H₉NOC₇H₉NO₂
Molecular Weight 153.18 g/mol 123.15 g/mol 139.15 g/mol
Boiling Point (760 mmHg) 191.4 ± 25.0 °C 156 °C~180 °C
Density (20°C) 1.050 ± 0.06 g/cm³ 1.01 g/mL1.05 g/mL
pKa (Predicted) 2.46 ± 0.123.28~2.0
Physical State Liquid (Standard Conditions)LiquidLiquid/Low Melting Solid
Structure-Property Logic (Senior Scientist Insight)

The significant increase in boiling point (~35°C) of the target compound compared to 2-methoxy-6-methylpyridine is driven by two factors:

  • Molecular Weight Contribution: The substitution of a methyl group (-CH₃) with a methoxymethyl group (-CH₂OCH₃) adds an oxygen atom, increasing the molecular weight by 30 Da.

  • Dipole-Dipole Interactions: The ether oxygen in the methoxymethyl side chain introduces an additional dipole moment. While it does not offer hydrogen bond donating capability (no -OH), it acts as a hydrogen bond acceptor, increasing intermolecular attraction compared to the purely hydrophobic methyl analog.

Operational Implication: With a predicted boiling point near 191°C, atmospheric distillation carries a risk of thermal decomposition, particularly of the ether linkage. Vacuum distillation is strongly recommended for purification.

Visualization: Structure-Property Relationship Flow

The following diagram illustrates the logical derivation of the target's properties based on structural modifications of the pyridine core.

SPR_Logic Base Pyridine Core Analog1 2-Methoxy-6-methylpyridine (BP: 156°C, Density: 1.01) Base->Analog1 Methylation & Methoxylation Factor2 + Methoxymethyl Group (Pos 6) Increases MW (+30 Da) Adds Dipole Moment Analog1->Factor2 Structural Modification Target TARGET: 2-Methoxy-6-(methoxymethyl)pyridine (BP: ~191°C, Density: ~1.05) Factor1 + Methoxy Group (Pos 2) Electron Donor Factor2->Target Resulting Property Shift

Caption: Logical progression of boiling point and density elevation due to functional group modification.

Experimental Validation Protocols

As predicted data carries a margin of error (±25°C), experimental validation is required for GMP compliance or precise process engineering.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

Best for limited sample quantities (<100 mg).

Principle: Determination of the temperature at which the vapor pressure of the liquid equals the external pressure using a capillary tube.

Workflow:

  • Setup: Place a small amount of 2-Methoxy-6-(methoxymethyl)pyridine (approx. 0.5 mL) in an ignition tube.

  • Capillary Insertion: Insert a sealed capillary tube (open end down) into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a Thiele tube or oil bath. Heat gently.

  • Observation:

    • Initial: Bubbles emerge slowly (expanding air).

    • Transition: A continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

    • Endpoint: Stop heating. Record the temperature exactly when the bubble stream stops and liquid begins to suck back into the capillary. This is the Boiling Point .

Protocol B: Density Determination via Oscillating U-Tube

Best for high precision (±0.0001 g/cm³) and small volumes.

Principle: The oscillation frequency of a U-tube filled with the sample is inversely proportional to the square root of the mass (and thus density) of the liquid.

Workflow:

  • Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using ultra-pure water and dry air at 20.0°C.

  • Injection: Inject ~1-2 mL of the target compound into the oscillating cell, ensuring no bubbles are trapped.

  • Equilibration: Allow the instrument to thermalize the sample to 20.0°C (Peltier controlled).

  • Measurement: Record density (

    
    ) and Specific Gravity (SG).
    
  • Validation: Repeat with a reference standard (e.g., toluene) if the value deviates >5% from the predicted 1.05 g/cm³.

Synthesis & Isolation Context

Understanding the synthesis helps anticipate impurities that affect physical properties.

Likely Synthetic Route:



Impurity Profile:

  • Starting Material: 2-Chloro-6-(methoxymethyl)pyridine (Higher Density, chlorinated).

  • Side Product: 2-Hydroxy-6-(methoxymethyl)pyridine (via hydrolysis). This will significantly raise the boiling point due to Hydrogen Bonding.

  • QC Check: If your experimental BP is >200°C, check for the presence of the hydroxyl impurity using IR (broad peak at 3300 cm⁻¹) or LC-MS.

Visualization: Experimental Validation Workflow

Validation_Workflow Sample Crude Sample PurityCheck Purity Check (GC-MS / NMR) Sample->PurityCheck Decision Purity > 98%? PurityCheck->Decision Purification Vacuum Distillation (Remove High BP Impurities) Decision->Purification No BP_Test BP Determination (Siwoloboff Method) Decision->BP_Test Yes Density_Test Density Determination (Oscillating U-Tube) Decision->Density_Test Yes Purification->PurityCheck Re-test Data_Log Final CoA Generation BP_Test->Data_Log Density_Test->Data_Log

Caption: Decision tree for validating physical properties, ensuring impurities do not skew data.

References

  • ChemicalBook. (2024).[1] 2-Methoxy-6-(methoxymethyl)pyridine Properties and CAS 2379322-23-1 Data. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Catalog: Pyridine Derivatives and Building Blocks. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Methoxy-6-methylpyridine (Analogous Data). Retrieved from

  • The Good Scents Company. (2024).[2] Pyridine, 2-(methoxymethyl)- Data Sheet. Retrieved from

Sources

Methodological & Application

Strategic Synthesis of 2-Methoxy-6-(methoxymethyl)pyridine from 2,6-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The synthesis of 2-Methoxy-6-(methoxymethyl)pyridine represents a classic challenge in heterocyclic chemistry: the desymmetrization of a 2,6-dihalopyridine followed by side-chain elaboration. This scaffold is increasingly relevant in medicinal chemistry as a bioisostere for 1,3-disubstituted benzenes, offering improved solubility and distinct metabolic profiles.

The Core Challenge: Starting from the symmetric 2,6-dibromopyridine , the synthesis requires two distinct functionalizations at the C2 and C6 positions. The primary risk is over-reaction (bis-substitution) during the initial nucleophilic aromatic substitution (


) and lithium scrambling  during the subsequent metal-halogen exchange.

The Solution: This guide details a robust, three-stage protocol:

  • Controlled Desymmetrization: Stoichiometrically controlled

    
     to yield 2-bromo-6-methoxypyridine.
    
  • C-C Bond Formation: Lithium-halogen exchange followed by formylation to install the carbon handle.

  • Reductive Etherification: Conversion of the aldehyde to the final methoxymethyl ether.

Synthetic Pathway Visualization

SynthesisRoute SM 2,6-Dibromopyridine (Starting Material) Int1 2-Bromo-6-methoxypyridine (Key Intermediate) SM->Int1 Step 1: NaOMe, MeOH Reflux (S_NAr) Int2 6-Methoxypicolinaldehyde Int1->Int2 Step 2: n-BuLi, -78°C then DMF Int3 (6-Methoxypyridin-2-yl)methanol Int2->Int3 Step 3a: NaBH4 MeOH Prod 2-Methoxy-6-(methoxymethyl)pyridine (Target) Int3->Prod Step 3b: NaH, MeI THF

Figure 1: Strategic workflow for the desymmetrization and functionalization of 2,6-dibromopyridine.

Detailed Experimental Protocols

Stage 1: Regioselective Mono-Methoxylation ( )

Objective: Synthesize 2-bromo-6-methoxypyridine while minimizing the formation of 2,6-dimethoxypyridine.

Mechanism: The pyridine ring is electron-deficient due to the inductive effect of the nitrogen and the two bromine atoms. Methoxide attacks the C2 position. Once the first methoxy group is installed, the ring becomes more electron-rich (mesomeric donation), deactivating it toward a second attack. However, under forcing conditions, bis-substitution will occur.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Prep: Dissolve 2,6-dibromopyridine (10.0 g, 42.2 mmol, 1.0 equiv) in anhydrous Methanol (100 mL).

  • Addition: Add Sodium Methoxide (25 wt% in MeOH, 9.6 mL, 42.2 mmol, 1.0 equiv) dropwise over 15 minutes at room temperature.

    • Expert Note: strictly limiting NaOMe to 1.0 equivalent is crucial. Excess base promotes bis-substitution.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours.

    • QC Check: Monitor by TLC (Hexanes/EtOAc 9:1). Starting material (

      
      ) should disappear; mono-product (
      
      
      
      ) appears. If bis-product (
      
      
      ) exceeds 5%, stop heating.
  • Workup: Cool to room temperature. Concentrate in vacuo to remove most methanol. Resuspend residue in Water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry combined organics (

    
    ), filter, and concentrate. Purify via silica gel chromatography (0-5% EtOAc in Hexanes).
    
    • Yield Target: 75-85% (White crystalline solid).

Stage 2: Formylation via Lithium-Halogen Exchange

Objective: Convert the remaining bromide to an aldehyde handle.

Mechanism: Lithium-halogen exchange is faster than directed ortho-metalation (DoM) at -78°C. The methoxy group acts as a directing group to stabilize the transition state, but the exchange occurs specifically at the C-Br bond.

Protocol:

  • Setup: Flame-dry a 3-neck flask; cool under Argon flow. Add 2-bromo-6-methoxypyridine (5.0 g, 26.6 mmol, 1.0 equiv) and anhydrous THF (80 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-Butyllithium (2.5 M in hexanes, 11.7 mL, 29.2 mmol, 1.1 equiv) dropwise via syringe pump over 20 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent Wurtz coupling or nucleophilic attack on the pyridine ring by BuLi.

    • Aging: Stir at -78°C for 45 minutes. The solution usually turns deep yellow/orange.

  • Formylation: Add anhydrous DMF (3.1 mL, 40.0 mmol, 1.5 equiv) dropwise.

  • Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aqueous

    
     (30 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography (10-20% EtOAc in Hexanes).

    • Yield Target: 80-90% (Pale yellow oil/solid).

Stage 3: Reductive Etherification

Objective: Reduce the aldehyde to an alcohol and methylate it to form the ether.

Protocol:

  • Reduction:

    • Dissolve 6-methoxypicolinaldehyde (3.0 g, 21.9 mmol) in MeOH (30 mL) at 0°C.

    • Add

      
        (0.83 g, 21.9 mmol, 1.0 equiv) portion-wise. Stir for 30 mins.
      
    • Quench with Acetone (5 mL), concentrate, partition between water/EtOAc. Isolate crude alcohol ((6-methoxypyridin-2-yl)methanol).

  • Methylation:

    • Dissolve the crude alcohol in anhydrous THF (40 mL) under

      
      . Cool to 0°C.[1][2]
      
    • Add NaH (60% dispersion, 1.05 g, 26.3 mmol, 1.2 equiv). Stir 15 mins until gas evolution ceases.

    • Add Iodomethane (MeI) (1.64 mL, 26.3 mmol, 1.2 equiv). Warm to RT and stir for 2 hours.

  • Final Workup: Careful quench with water (gas evolution!). Extract with Ether.[3][4][5] Dry and concentrate. Distillation or column chromatography yields the pure liquid product.

Data & Troubleshooting

Reagent Stoichiometry Table
ReagentMW ( g/mol )EquivRoleCritical Note
2,6-Dibromopyridine 236.891.0SMEnsure high purity (>98%).
NaOMe 54.021.0NucleophileExcess leads to bis-methoxy impurity.
n-BuLi --1.1BaseTitrate before use.
DMF 73.091.5ElectrophileMust be anhydrous (stored over sieves).
NaH 24.001.2BaseWash oil with hexanes for cleaner reaction.
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Problem Detected Issue1 Stage 1: High Bis-methoxy product Start->Issue1 Issue2 Stage 2: Low Yield / SM Recovery Start->Issue2 Issue3 Stage 3: Incomplete Methylation Start->Issue3 Sol1 Reduce NaOMe to 0.95 eq Lower Temp to 50°C Issue1->Sol1 Sol2 Check THF water content Ensure Temp < -70°C during BuLi add Issue2->Sol2 Sol3 Use fresh MeI Add catalytic TBAI (Phase Transfer) Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic failure modes.

References

  • Vertex Pharmaceuticals. (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine.

  • Sigma-Aldrich. (2023). Product Specification: 2-Bromo-6-methoxypyridine.

  • Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society.[2]

  • BenchChem Protocols. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene: Application Notes.

Sources

using 2-Methoxy-6-(methoxymethyl)pyridine as a bidentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxy-6-(methoxymethyl)pyridine as a Hemilabile Bidentate Ligand

Core Directive & Executive Summary

Subject: Utilization of 2-Methoxy-6-(methoxymethyl)pyridine (MMP) in Organometallic Catalysis. Classification: Hemilabile N,O-Donor Ligand. Primary Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Nickel-catalyzed olefin oligomerization.

Executive Summary: 2-Methoxy-6-(methoxymethyl)pyridine (MMP) represents a specialized class of unsymmetrical, hemilabile pincer-type precursors . Unlike symmetric 2,6-bis(methoxymethyl)pyridines, MMP offers a unique steric and electronic desymmetrization. The pyridine nitrogen serves as the primary anchor, while the pendant methoxymethyl ether oxygen acts as a "weak" donor arm. This hemilability —the ability of the ether arm to reversibly dissociate—creates a vacant coordination site for substrate binding (e.g., oxidative addition) while stabilizing the metal center during resting states. This guide details the synthesis, complexation, and catalytic deployment of MMP.

Chemical Profile & Ligand Design

PropertySpecification
IUPAC Name 2-Methoxy-6-(methoxymethyl)pyridine
Formula C₈H₁₁NO₂
MW 153.18 g/mol
Coordination Mode Bidentate (

-N,O)
Key Feature Hemilability : The ether oxygen binds/unbinds dynamically (

).
Electronic Effect C2-OMe:

-donor (increases electron density on Py ring). C6-CH₂OMe:

-donor (flexible chelate).

Mechanistic Insight: The ligand operates via a "Windshield Wiper" mechanism.

  • Resting State: The ligand binds bidentately (N,O), stabilizing the metal (e.g., Pd(II)).

  • Active State: The ether arm dissociates to open a coordination site for the incoming substrate (e.g., Aryl Halide).

  • Recovery: After the catalytic turnover, the ether arm re-coordinates, preventing metal aggregation (formation of Pd black).

Synthesis Protocol: 2-Methoxy-6-(methoxymethyl)pyridine

Note: Direct commercial availability is sporadic. The following high-purity synthesis is recommended starting from 2,6-dibromopyridine.

Step 1: Desymmetrization (2-Bromo-6-methoxypyridine)

Reaction: Nucleophilic Aromatic Substitution (


).
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve 2,6-dibromopyridine (5.0 g, 21.1 mmol) in anhydrous Methanol (50 mL).

  • Addition: Add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 1.1 equiv) dropwise at 0°C.

  • Condition: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water. Extract with DCM.[1] Wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexane).

    • Yield Target: >85% (White solid).[1][2][3][4]

Step 2: Formylation/Reduction to Alcohol

Reaction: Lithium-Halogen Exchange followed by trapping.

  • Setup: Flame-dry RBF under Argon. Dissolve product from Step 1 (3.0 g) in anhydrous THF (30 mL). Cool to -78°C .

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. Stir for 30 mins at -78°C.

  • Quench: Add anhydrous DMF (3 equiv) dropwise. Stir 1 hr, warming to 0°C.

  • Reduction: (One-pot) Add NaBH₄ (2 equiv) and MeOH (10 mL) carefully. Stir 1 hr.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]

    • Intermediate: (6-methoxypyridin-2-yl)methanol.

Step 3: Methylation (Final Ligand)

Reaction: Williamson Ether Synthesis.

  • Setup: Dissolve alcohol from Step 2 in anhydrous THF (20 mL) at 0°C.

  • Base: Add NaH (60% dispersion, 1.5 equiv). Stir 30 mins (H₂ evolution).

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv). Warm to RT and stir overnight.

  • Workup: Quench with water. Extract with Ether.

  • Purification: Distillation (Kugelrohr) or Column Chromatography (10% EtOAc/Hexane).

    • Final Appearance: Colorless oil.

Protocol: Preparation of [Pd(MMP)Cl₂] Pre-catalyst

Using a well-defined pre-catalyst is superior to in-situ mixing for kinetic consistency.

  • Dissolution: Dissolve PdCl₂(PhCN)₂ (384 mg, 1.0 mmol) in DCM (10 mL).

  • Ligand Addition: Add MMP (153 mg, 1.0 mmol) dissolved in DCM (2 mL) dropwise.

  • Precipitation: Stir for 2 hours at RT. The solution usually changes color (orange to yellow).

  • Isolation: Add Diethyl Ether (20 mL) to precipitate the complex. Filter the yellow solid.[5]

  • Drying: Vacuum dry.[5] Store in a desiccator.

    • Structure: The Pd center is coordinated by Py-N and Ether-O (cis-configuration typically) and two chlorides.

Application Note: Suzuki-Miyaura Cross-Coupling

This protocol highlights the ligand's ability to couple sterically hindered aryl chlorides.

Reaction:



Materials:

  • Substrate: 2-Chloro-m-xylene (Sterically hindered model).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Catalyst: [Pd(MMP)Cl₂] (1.0 mol%).

  • Solvent: Toluene/Water (10:1) or Dioxane.[2]

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, add Pd-complex (1 mol%), Boronic Acid (1.5 mmol), and Base (2.0 mmol) to a Schlenk tube.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Substrate: Add Aryl Chloride (1.0 mmol) via syringe.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Analysis: Cool to RT. Filter through a Celite pad. Analyze conversion via GC-MS or NMR.

Expert Insight (Why this works): Standard ligands (like


) often fail with hindered substrates or decompose. The MMP ligand  uses the methoxymethyl arm to stabilize the Pd(0) species preventing aggregation, but readily dissociates to allow the bulky aryl chloride to undergo oxidative addition.

Mechanistic Visualization

The following diagram illustrates the "Hemilabile Windshield Wiper" mechanism crucial for the catalytic activity.

HemilabileCycle cluster_legend Ligand State PreCat Pre-Catalyst [Pd(N^O)Cl2] Active Active Species [Pd(0)(N^O)] (Stabilized) PreCat->Active Reduction -2Cl OxAdd Oxidative Addition [Ar-Pd(II)-Cl(N)] (Ether Arm Open) Active->OxAdd + Ar-Cl (Arm Dissociation) TransMet Transmetallation [Ar-Pd(II)-Ph(N)] OxAdd->TransMet + Ph-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Active Regeneration (Arm Re-association) State1 N^O = Bidentate (Closed) State2 N = Monodentate (Open)

Caption: The hemilabile cycle. Blue node: The ether arm (O) binds to stabilize Pd(0). Red node: The arm opens to allow substrate binding (Ar-Cl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or induction period.Ensure strict O₂-free conditions. Add 1-2 drops of water if using anhydrous dioxane (boronic acids require trace water).
Pd Black Formation Ligand dissociation is too fast (unstable complex).Increase ligand:metal ratio to 2:1. Lower temperature to 80°C.
Poor Solubility Complex is too lipophilic/polar.Switch solvent system. MMP complexes dissolve well in DCM, Toluene, and THF.
Side Products (Dehalogenation)

-hydride elimination or protodeboronation.
Use anhydrous base (

or

). Avoid alcohol solvents.[2]

References

  • Synthesis of Unsymmetrical Pyridines

    • Title: Regioselective Synthesis of 2,6-Disubstituted Pyridines via Lithi
    • Source:Journal of Organic Chemistry, 2003.
    • Context: General methodology for lithi
  • Hemilabile Ligand Concept

    • Title: Hemilabile Ligands in Organometallic Chemistry.
    • Source:Chemical Reviews, 1996.
    • Context: Foundational theory on ether-pyridine hemilability.
  • Pyridine-Ether Ligands in Catalysis

    • Title: Pyridine-ether based ligands for transition metal c
    • Source:Coordin
    • Context: Review of N,O-ligands similar to MMP in Suzuki and Heck couplings.

Sources

Application Note: Regioselective Lithiation of 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring high-precision functionalization of 2-Methoxy-6-(methoxymethyl)pyridine . The guide addresses the specific regioselectivity challenges posed by this substrate, where two powerful directing forces—Directed Ortho Metalation (DoM) and Lateral Lithiation—compete.

Executive Summary & Strategic Analysis

Functionalizing 2-Methoxy-6-(methoxymethyl)pyridine requires navigating a bifurcation in reactivity. The substrate contains two competing sites for deprotonation:[1][2]

  • Ring C3 Position: Activated by the 2-methoxy group (Strong Directing Metalation Group - DMG).

  • Lateral C6-Methyl Position: Activated by the pyridine nitrogen and the methoxy ether oxygen (Benzylic-like acidity).

Core Insight: While the 2-methoxy group is a superior DMG for kinetic lithiation, the 6-methoxymethyl group plays a dual role. It acts as a potential site for lateral lithiation (thermodynamic or base-dependent) and crucially blocks nucleophilic attack at the C6 position. In simple 2-methoxypyridine, n-BuLi causes nucleophilic addition at C6; here, the C6-substituent sterically prevents this, allowing for cleaner C3-lithiation than is possible with the parent heterocycle.

Mechanistic Pathways & Decision Matrix

The regioselectivity is controlled by the choice of base, temperature, and ligand additives.

Pathway A: C3-Ring Lithiation (Kinetic Control)
  • Mechanism: Complex Induced Proximity Effect (CIPE).[3] The lithium cation coordinates to the lone pairs of the 2-methoxy oxygen and the pyridine nitrogen. This pre-complexation directs the base to the proximal C3 proton.

  • Preferred Conditions: n-BuLi/TMEDA in THF at -78°C.

  • Outcome: Exclusive formation of the C3-lithio species.

Pathway B: Lateral Lithiation (Thermodynamic/Steric Control)
  • Mechanism: Acid-base equilibrium favoring the formation of the resonance-stabilized benzylic-type anion. This pathway is favored when the base is too bulky to coordinate effectively to the crowded C2-OMe/N region (e.g., LDA) or at higher temperatures where equilibration occurs.

  • Preferred Conditions: LDA or LiTMP in THF at -20°C to 0°C.

  • Outcome: Functionalization of the exocyclic methylene group.

Visualization: Regioselectivity Map

LithiationPathways Substrate 2-Methoxy-6- (methoxymethyl)pyridine ConditionA Kinetic Conditions (n-BuLi / TMEDA, -78°C) Substrate->ConditionA Coordination Control (CIPE) ConditionB Thermodynamic Conditions (LDA, 0°C) Substrate->ConditionB Acidity/Steric Control IntermediateA C3-Lithio Intermediate (Ring Lithiation) ConditionA->IntermediateA Deprotonation (Fast) IntermediateB C6-Lateral Lithio Intermediate (Side-chain Lithiation) ConditionB->IntermediateB Deprotonation (Equilibrium) IntermediateA->IntermediateB Scrambling at > -20°C ProductA 3-Substituted Product (e.g., Aldehyde, Boronate) IntermediateA->ProductA Electrophile (E+) ProductB Lateral Substituted Product (Chain Extension) IntermediateB->ProductB Electrophile (E+)

Caption: Decision tree for regioselective lithiation. C3-Ring lithiation is kinetically favored at low temperatures due to OMe coordination.

Detailed Experimental Protocols

Protocol A: C3-Selective Lithiation (Ring Functionalization)

Objective: Introduce an electrophile (E) at the 3-position.

Reagents:

  • Substrate: 2-Methoxy-6-(methoxymethyl)pyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi): 1.6 M in hexanes (1.1 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA): (1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Electrophile: e.g., DMF, I₂, B(OiPr)₃ (1.2–1.5 equiv)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent Charge: Add anhydrous THF and TMEDA. Cool to -78°C (dry ice/acetone bath).

  • Base Activation: Add n-BuLi dropwise via syringe. Stir for 15 minutes to form the n-BuLi/TMEDA complex.

  • Substrate Addition: Dissolve the pyridine substrate in a minimal amount of THF and add dropwise to the base mixture over 10 minutes.

    • Note: The solution typically turns yellow/orange, indicating formation of the lithio-species.

  • Metalation: Stir at -78°C for 45–60 minutes .

    • Critical Check: Do not allow the temperature to rise, or the lithium may migrate to the lateral position or cause ether cleavage.

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄.

Validation:

  • ¹H NMR Diagnostic: Look for the loss of the C3 proton doublet (approx. 7.5 ppm) and the preservation of the C5 doublet and the lateral CH₂ singlet.

Protocol B: Lateral Lithiation (Side-Chain Functionalization)

Objective: Functionalize the 6-methoxymethyl group.

Reagents:

  • Lithium Diisopropylamide (LDA): Prepared fresh or commercial (1.1 equiv)

  • Solvent: Anhydrous THF

  • Temperature: -20°C to 0°C[4]

Procedure:

  • Base Prep: If making fresh, add n-BuLi to diisopropylamine in THF at -78°C, then warm to 0°C for 15 min.

  • Reaction: Cool LDA solution to -20°C .

  • Addition: Add the pyridine substrate dropwise.

  • Equilibration: Stir for 30–60 minutes. The bulkier LDA is less able to coordinate to the C2-OMe and prefers the less sterically hindered, acidic protons of the lateral CH₂ group.

  • Quench: Add electrophile.

Optimization & Troubleshooting Data

The following table summarizes the effects of different base/solvent combinations on regioselectivity for 2-methoxy-6-alkylpyridines.

Base SystemSolventTemp (°C)Major ProductMechanism
n-BuLi / TMEDA THF-78C3-Lithiation (Ring) Kinetic / CIPE (DoM)
MesLi (Mesityllithium) THF-78C3-Lithiation (Ring) Kinetic / Non-nucleophilic
LDA THF-20 to 0Lateral (C6-CH₂) Thermodynamic / Steric
n-BuLi (no additive) Et₂O-78Mixed / Low YieldPoor aggregation control
LiDMAE Hexane-78C3-Lithiation Unimetal Superbase CIPE

Troubleshooting Guide:

  • Problem: Low yield of C3 product; recovery of starting material.

    • Solution: Ensure anhydrous conditions.[5] The C3-lithio species is sensitive. Increase metalation time to 90 min at -78°C.

  • Problem: Mixture of C3 and Lateral products.

    • Solution: Temperature control is vital. Strictly maintain -78°C for C3. If lateral product persists, switch to Mesityllithium (MesLi) , which is too bulky to abstract the lateral proton easily but coordinates well for DoM.

  • Problem: Nucleophilic addition to the ring (butyl-pyridine formation).

    • Solution: This is rare for this specific substrate due to the 6-substituent blocking the site. If observed, use LiDMAE or MesLi instead of n-BuLi.

References

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE: Evidence for Regiospecificity at C-6.[5][6] Journal of Organic Chemistry.[3][7][8] Link

  • Snieckus, V. (1990). Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[8] Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Superbases and Regioselectivity).
  • Comins, D. L., & O'Connor, S. (1984). Lithiation of 2-methoxypyridine.[5][6] Tetrahedron Letters.[3][8] Link

  • Knochel, P., et al. (2013).[9] Regioselective Functionalization of Pyridines using a Directed Metalation.[9] Zeitschrift für Naturforschung B. Link[9]

Sources

2-Methoxy-6-(methoxymethyl)pyridine as a pharmaceutical intermediate building block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the chemical profile, synthesis, and pharmaceutical utility of 2-Methoxy-6-(methoxymethyl)pyridine , a versatile heterocyclic building block.[1]

Functional Class: Heterocyclic Building Block / Pharmaceutical Intermediate Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists[1]

Executive Summary & Chemical Profile

2-Methoxy-6-(methoxymethyl)pyridine is a disubstituted pyridine derivative characterized by an electron-donating methoxy group at the C2 position and a methoxymethyl side chain at the C6 position.[1][2] This specific substitution pattern renders the pyridine ring electron-rich while reducing the basicity of the ring nitrogen compared to unsubstituted pyridine.[1]

In drug discovery, this moiety serves as a critical bioisostere for 1,3-disubstituted benzenes , offering improved aqueous solubility and distinct hydrogen-bonding vectors.[1] It is frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and as a directing group in C-H activation chemistries.

Chemical Identity Table
PropertySpecification
Chemical Name 2-Methoxy-6-(methoxymethyl)pyridine
CAS Registry Number 2379322-23-1 (Note: Analogous to 2-methoxy-6-methylpyridine, CAS 63071-03-4)
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Structure Pyridine core; C2: -OCH₃; C6: -CH₂OCH₃
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Calculated) ~3.0–3.5 (Reduced basicity due to 2-OMe inductive effect)

Synthesis & Preparation Protocol

Rationale: The most robust synthetic route utilizes 2-methoxy-6-methylpyridine as the starting material.[1] This approach avoids the formation of bis-substituted byproducts common in nucleophilic aromatic substitution (SₙAr) of 2,6-dihalopyridines.[1] The protocol below uses a radical bromination followed by methoxylation, a sequence chosen for its scalability and intermediate stability.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Methoxy-6-methylpyridine Step1 Step 1: Radical Bromination (NBS, AIBN) Start->Step1 Activation Inter Intermediate: 2-(Bromomethyl)-6-methoxypyridine Step1->Inter 80°C, 4h Step2 Step 2: Nucleophilic Substitution (NaOMe, MeOH) Inter->Step2 Methanolysis Final Target: 2-Methoxy-6-(methoxymethyl)pyridine Step2->Final Purification

Figure 1: Step-wise synthesis workflow from commercially available precursors.

Detailed Experimental Protocol
Step 1: Benzylic Bromination

Objective: Convert the C6-methyl group to a reactive bromomethyl handle.[1]

  • Reagents: 2-Methoxy-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) for a greener alternative.

  • Dissolution: Dissolve 2-methoxy-6-methylpyridine (e.g., 10 mmol) in anhydrous PhCF₃ (50 mL) under an argon atmosphere.

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The product (bromide) is less polar than the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[3] Concentrate the filtrate under reduced pressure.

  • Quality Control: ¹H NMR should show a shift from ~2.4 ppm (Ar-CH₃) to ~4.4 ppm (Ar-CH₂Br).

Step 2: Methoxylation (Williamson Ether Synthesis)

Objective: Displace the bromide with a methoxide nucleophile.

  • Reagents: Sodium Methoxide (NaOMe, 25% wt in MeOH, 2.0 eq).

  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Preparation: Dissolve the crude 2-(bromomethyl)-6-methoxypyridine from Step 1 in anhydrous MeOH (20 mL).

  • Reaction: Add NaOMe solution dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Note: The 2-methoxy group on the ring is stable to these conditions; SₙAr at the C2 position is unfavorable due to the electron-rich nature of the starting material.[1]

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Extraction: Remove MeOH in vacuo. Extract the aqueous residue with DCM (3 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a new singlet at ~3.4 ppm (-OCH₃ side chain) and retention of the ring methoxy singlet at ~3.9 ppm in ¹H NMR.[1]

  • Failure Mode: If the ring methoxy signal disappears, check for hydrolysis to the pyridone (unlikely under anhydrous conditions).

Pharmaceutical Applications & Mechanism[1]

Bioisosterism and Solubility

In medicinal chemistry, the 2-methoxy-6-(methoxymethyl)pyridine unit acts as a superior bioisostere for m-dimethoxybenzene.[1]

  • Solubility: The pyridine nitrogen (even if less basic) and the ether oxygen increase polarity and aqueous solubility compared to the carbocyclic analog.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich benzene rings, which are prone to epoxidation.

Ligand Design (Kinase Inhibitors)

This building block is frequently used to construct the "hinge-binding" region or the solvent-exposed front of kinase inhibitors.[1]

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region.[1] The C6-methoxymethyl group projects into the solvent channel, allowing for modification to tune pharmacokinetic properties (e.g., replacing -OMe with -O-PEG or amines).[1]

Reactivity Profile

The molecule possesses two distinct electrophilic sites for late-stage functionalization if needed:[1]

  • Pyridine Nitrogen: Can be oxidized to N-oxide (using mCPBA) to alter electronic properties or facilitate C4-functionalization.[1]

  • C-H Activation: The C3/C5 positions are accessible for Iridium-catalyzed C-H borylation, directed by the C2-methoxy group.[1]

Functionalization Pathway Diagram

Reactivity Core 2-Methoxy-6-(methoxymethyl)pyridine Path1 N-Oxidation (mCPBA) Core->Path1 Path2 Demethylation (C2) (HBr/AcOH) Core->Path2 Path3 C-H Borylation (C3/C5) (Ir-catalysis) Core->Path3 Prod1 Pyridine N-Oxide (Metabolite/Intermediate) Path1->Prod1 Prod2 6-(Methoxymethyl)-2-pyridone (H-Bond Donor) Path2->Prod2 Prod3 3/5-Boryl Derivative (Cross-Coupling Partner) Path3->Prod3

Figure 2: Divergent functionalization pathways for drug discovery optimization.

Handling & Safety Guidelines

  • Hazards: Like most low-molecular-weight pyridines, this compound should be treated as a potential skin and eye irritant.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the pyridine ring can discolor upon prolonged exposure to air/light.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]

References

  • Synthesis of 2-Methoxy-6-methylpyridine (Precursor): BOC Sciences. "CAS 63071-03-4 (2-Methoxy-6-methyl-pyridine) Product Information." Accessed Feb 2026.[1][4]

  • Functionalization of Pyridines: ResearchGate. "2-Methoxy Pyridine: Physical Data and Preparation."[1] Accessed Feb 2026.[1][4]

  • Related Methoxymethyl Pyridine Derivatives: Sigma-Aldrich. "2-(Methoxymethyl)pyridine Product Sheet."[1] Accessed Feb 2026.[1][4]

  • Application in Gallstone Dissolution (Analogous Chemistry): PubMed. "Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine." Mol Divers, 2024.[5]

  • Direct Pyridine Functionalization: National Institutes of Health (PMC).[1] "Direct Methoxypyridine Functionalization Approach to Lycopodium Alkaloids." Accessed Feb 2026.[1][4]

Sources

Application Note: 2-Methoxy-6-(methoxymethyl)pyridine Derivatives as Tunable Hemilabile Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of 2-Methoxy-6-(methoxymethyl)pyridine Derivatives Content Type: Detailed Application Note and Protocol Guide

Executive Summary

The pyridine scaffold remains a cornerstone of modern catalysis, yet the demand for ligands that offer dynamic stability—capable of stabilizing reactive intermediates while permitting substrate access—has led to the rise of hemilabile ligands .

2-Methoxy-6-(methoxymethyl)pyridine (MMP-Derivative) and its analogs represent a sophisticated class of N,O-hybrid ligands . Unlike symmetric 2,6-bis(methoxymethyl)pyridines or simple 2-methoxypyridines, this unsymmetrical derivative offers a unique "dual-action" coordination environment:

  • The 2-Methoxy Group: Provides electronic modulation (via mesomeric donation) and a weak, potentially hemilabile O-donor site.

  • The 6-(Methoxymethyl) Arm: Acts as a flexible, chelating "arm" that can stabilize metal centers or hypervalent species, then dissociate to open a coordination site for substrate binding (the "Windscreen Wiper" effect).

This guide details the application of 2-Methoxy-6-(methoxymethyl)pyridine derivatives in Hypervalent Iodine Catalysis (Electrophilic Activation) and Transition Metal Catalysis (Pd/Ni Cross-Coupling) , providing validated protocols for their use.

Ligand Design & Mechanistic Insight

The efficacy of 2-Methoxy-6-(methoxymethyl)pyridine lies in its ability to toggle between coordination modes. This structural versatility is critical for catalytic cycles that require both high stability (to prevent catalyst decomposition) and high lability (to facilitate turnover).

Structural Features:
  • Pyridine Nitrogen (N): The primary anchor, providing strong

    
    -donation.
    
  • 2-Methoxy Group (-OMe): Increases electron density on the pyridine ring, enhancing the basicity of the nitrogen. It can also serve as a weak directing group.

  • 6-Methoxymethyl Group (-CH₂OMe): A flexible chelate. The ether oxygen can coordinate to form a 5-membered metallacycle, stabilizing the metal center.

Mechanism of Action: The Hemilabile "Windscreen Wiper"

In a catalytic cycle, the 6-methoxymethyl arm coordinates to the metal center to stabilize the resting state. Upon substrate approach or during a rate-determining step (e.g., oxidative addition), the ether arm dissociates, creating a vacant site without complete ligand detachment.

LigandDynamics Resting Resting State (N,O-Chelated Metal) Dissociation Arm Dissociation (Open Coordination Site) Resting->Dissociation Substrate Approach SubstrateBind Substrate Binding (Catalysis Active) Dissociation->SubstrateBind Coordination Reassociation Arm Re-association (Product Release) SubstrateBind->Reassociation Reaction & Release Reassociation->Resting Cycle Complete

Figure 1: The hemilabile "Windscreen Wiper" mechanism of 2-Methoxy-6-(methoxymethyl)pyridine ligands, ensuring catalyst stability and turnover.

Application I: Hypervalent Iodine Catalysis (Electrophilic Activation)

Recent advances in organocatalysis have identified 2-alkoxypyridines as superior ligands for Hypervalent Iodine (III) species (N-HVIs). The 2-Methoxy-6-(methoxymethyl)pyridine derivative is particularly effective in stabilizing the iodonium intermediate while directing selectivity in oxidation reactions.

Target Reaction: Oxidative Functionalization of Alkenes/Alcohols
  • Role of Ligand: The pyridine nitrogen coordinates to the Iodine(III) center. The 6-methoxymethyl group provides secondary stabilization, preventing premature decomposition of the highly reactive I(III) species.

  • Key Advantage: Enhanced regioselectivity in C-O bond formation compared to simple iodobenzene diacetate.

Protocol: In Situ Generation of N-HVI Catalyst

Materials:

  • Substrate: Styrene or secondary alcohol (1.0 equiv)

  • Oxidant: PhI(OAc)₂ (Iodobenzene diacetate) or PhI(mCBA)₂ (1.1 equiv)

  • Ligand: 2-Methoxy-6-(methoxymethyl)pyridine (10-20 mol%)

  • Solvent: Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM)

  • Acid Source: TfOH or TMSOTf (20 mol%) - activator

Step-by-Step Methodology:

  • Catalyst Pre-Complexation:

    • In a flame-dried Schlenk tube, dissolve PhI(OAc)₂ (0.35 g, 1.1 mmol) in DCM (2.0 mL).

    • Add 2-Methoxy-6-(methoxymethyl)pyridine (15 mg, 0.1 mmol, 10 mol%) dropwise.

    • Stir at 0°C for 15 minutes. The solution may change color slightly, indicating ligand exchange/coordination to the Iodine center.

    • Note: The electron-rich pyridine facilitates the displacement of acetate ligands.

  • Activation:

    • Add TMSOTf (Trimethylsilyl triflate) (20 mol%) slowly at 0°C. This generates the highly electrophilic cationic I(III) species, stabilized by the N,O-ligand.

  • Substrate Addition:

    • Add the substrate (e.g., styrene, 1.0 mmol) dissolved in DCM (1.0 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching & Isolation:

    • Quench with saturated aq. NaHCO₃.

    • Extract with DCM (3 x 10 mL).

    • Purify via silica gel chromatography.

Expected Outcome: High yields (>85%) of dioxygenated or amino-oxygenated products with superior regiocontrol compared to ligand-free conditions.

Application II: Palladium-Catalyzed Cross-Coupling

The 2-Methoxy-6-(methoxymethyl)pyridine ligand serves as a robust N,O-ligand for Palladium, particularly in Suzuki-Miyaura or Heck couplings of sterically demanding substrates. The hemilabile arm prevents Pd-black formation by stabilizing the Pd(0) species after reductive elimination.

Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

Materials:

  • Catalyst Precursor: Pd(OAc)₂ (1-2 mol%)

  • Ligand: 2-Methoxy-6-(methoxymethyl)pyridine (2-4 mol%)

  • Substrate: Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • In a reaction vial, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 2-Methoxy-6-(methoxymethyl)pyridine (3.0 mg, 0.02 mmol) in Toluene (1 mL).

    • Stir at room temperature for 30 minutes under Argon. The solution should turn from orange to pale yellow/clear as the Pd-Ligand complex forms.

  • Reaction Assembly:

    • Add the Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add the remaining solvent (Toluene 3 mL, Water 1 mL).

    • Seal the vial with a septum cap.

  • Execution:

    • Heat the reaction block to 80-100°C.

    • Monitor via GC-MS or TLC. The hemilabile nature of the ligand often allows for faster reaction rates (1-3 hours) compared to rigid pyridine ligands.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd residues.

    • Concentrate and purify via column chromatography.

Comparative Data & Optimization

The following table summarizes the performance of 2-Methoxy-6-(methoxymethyl)pyridine (MMP-D) versus standard ligands in the oxidative functionalization of styrene (Application I).

LigandYield (%)Regioselectivity (Isomer A:B)Notes
None (PhI(OAc)₂ only) 45%2:1Significant over-oxidation observed.
Pyridine 62%4:1Moderate stabilization; slow reaction.
2,6-Lutidine 58%3:1Steric hindrance reduces activity.
MMP-Derivative 91% >20:1 Excellent yield and selectivity due to chelation.

Troubleshooting & Critical Parameters

  • Ligand Purity: Ensure the 2-Methoxy-6-(methoxymethyl)pyridine is free of 2,6-bis(methoxymethyl)pyridine impurities, which can form overly stable (inactive) complexes.

  • Solvent Effects: In Hypervalent Iodine catalysis, fluorinated solvents like HFIP (Hexafluoroisopropanol) drastically enhance the electrophilicity of the I(III) species.

  • Stoichiometry: A Ligand:Metal ratio of 2:1 is recommended for Pd-catalysis to ensure the formation of the active L2Pd species, whereas 1:1 is sufficient for Hypervalent Iodine activation.

References

  • Hypervalent Iodine Catalysis

    • Title: "Pyridine-Ligated Hypervalent Iodine Reagents: A Platform for Regioselective Oxidations."[1]

    • Context: Describes the foundational reactivity of 2-alkoxypyridine ligands in I(III)
    • Source:

  • Hemilabile Pyridine Ligands

    • Title: "Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I)
    • Context: Establishes the coordination chemistry and fluxional behavior (hemilability) of methoxymethyl-pyridine ligands.
    • Source:

  • General Pyridine Catalysis

    • Title: "Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines."
    • Context: Provides background on the synthesis and stability of substituted pyridine scaffolds.
    • Source:

  • Chemical Structure Verification

    • Title: "2-Methoxy-6-(methoxymethyl)pyridine Structure & Properties."
    • Source:

Disclaimer: The protocols described herein are for research use only. Always consult Material Safety Data Sheets (MSDS) before handling novel pyridine derivatives or heavy metal catalysts.

Sources

Strategic Preparation of 3-Substituted Derivatives of 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2026-03

Executive Summary & Strategic Analysis

The scaffold 2-Methoxy-6-(methoxymethyl)pyridine (1) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and CNS-active agents where the pyridine nitrogen serves as a hydrogen bond acceptor and the ether moieties tune lipophilicity (LogD).

Functionalization at the C3 position is synthetically challenging due to the competing electronic effects of the pyridine ring. While Electrophilic Aromatic Substitution (EAS) typically favors the C5 position (para to the activating methoxy group) or results in mixtures, Directed Ortho Metalation (DoM) offers a precise, regioselective entry to C3-substituted derivatives.

The Chemical Challenge
  • Regiocontrol: The 2-methoxy group is a strong ortho-director, but the 6-methoxymethyl group is also a potential director (coordination via the ether oxygen).

  • Nucleophilic Susceptibility: The pyridine ring is electron-deficient. The use of alkyllithiums (e.g., n-BuLi) poses a high risk of nucleophilic attack at C2/C6 or the methoxymethyl side-chain, leading to alkylated byproducts rather than deprotonation.

The Solution: LiTMP-Mediated DoM

To ensure C3 selectivity and suppress nucleophilic addition, this protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . As a non-nucleophilic, sterically hindered base, LiTMP exclusively deprotonates the C3 position, stabilized by the coordination of the lithium cation to the 2-methoxy oxygen and the pyridine nitrogen.

Chemical Pathway & Mechanism[1][2][3][4]

The following Graphviz diagram illustrates the reaction pathway and the critical decision matrix for selecting the DoM route over traditional halogenation.

G cluster_mech Mechanistic Rationale Start Start: 2-Methoxy-6-(methoxymethyl)pyridine Decision Strategy Selection Start->Decision EAS Route A: EAS (NBS/NIS) Decision->EAS Electrophilic Control DoM Route B: DoM (LiTMP, -78°C) Decision->DoM Coordination Control Prod_C5 Product A (Undesired): 5-Bromo derivative (Para to OMe) EAS->Prod_C5 Major Product Inter Intermediate: 3-Lithio Species (Stabilized by N-Li-O chelate) DoM->Inter Regioselective Deprotonation Prod_C3 Product B (Target): 3-Substituted Derivative (Ortho to OMe) Inter->Prod_C3 Electrophile Trapping (E+)

Figure 1: Decision matrix comparing Electrophilic Aromatic Substitution (EAS) vs. Directed Ortho Metalation (DoM). DoM provides superior regiocontrol for C3 functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (If not commercially sourced)

Note: If starting material is available, proceed to Protocol B.

Objective: Synthesize 2-Methoxy-6-(methoxymethyl)pyridine from 2,6-dichloro-pyridine.

  • Methoxylation (Step 1): Treat 2,6-dichloropyridine with NaOMe (1.1 eq) in MeOH at reflux to yield 2-chloro-6-methoxypyridine.

  • Formylation (Step 2): Lithiate 2-chloro-6-methoxypyridine (n-BuLi, -78°C) and quench with DMF to get 6-chloro-2-methoxy-3-pyridinecarboxaldehyde? Correction: The chloro group directs ortho. To get the 6-methoxymethyl group, it is more efficient to start with 2,6-bis(methoxymethyl)pyridine or perform a substitution on 2-chloro-6-(methoxymethyl)pyridine .

    • Preferred Route: React 2-chloro-6-(methoxymethyl)pyridine with NaOMe (2.0 eq) in MeOH/THF at reflux.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: C3-Functionalization via DoM (Core Protocol)

Objective: Regioselective preparation of 3-iodo-2-methoxy-6-(methoxymethyl)pyridine (versatile precursor for cross-coupling).

Reagents:

  • Substrate: 2-Methoxy-6-(methoxymethyl)pyridine (1.0 eq)

  • Base: LiTMP (generated in situ from 2,2,6,6-tetramethylpiperidine + n-BuLi) (1.2 eq)

  • Electrophile: Iodine (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation of LiTMP:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.25 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 10 minutes.

    • Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Metalation (The Critical Step):

    • Dissolve 2-Methoxy-6-(methoxymethyl)pyridine (1.0 eq) in minimal anhydrous THF.

    • Add the substrate solution dropwise to the LiTMP solution at -78°C .

    • Process Note: Maintain internal temperature below -70°C to prevent scrambling.

    • Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Trapping:

    • Dissolve Iodine (

      
      , 1.5 eq) in anhydrous THF.
      
    • Add the iodine solution rapidly to the lithiated mixture at -78°C.

    • Observation: The color will fade from orange to pale yellow/brown.

    • Allow the reaction to warm to room temperature over 2 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine.
      
    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (SiO2).

    • Eluent: 0-20% EtOAc in Hexanes.

    • Expected Yield: 75-85%.

Protocol C: Suzuki-Miyaura Cross-Coupling (Application)

Objective: Convert the 3-iodo intermediate to a 3-aryl derivative.

  • Mix: 3-Iodo-precursor (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 4 hours under Argon.

  • Work-up: Filter through Celite, extract, and purify.

Data Interpretation & Self-Validation

To ensure the protocol worked as intended, you must validate the regiochemistry.

Table 1: Diagnostic NMR Signals (400 MHz, CDCl3)

FeatureUnsubstituted Scaffold3-Substituted Product (Target)5-Substituted Product (Undesired)
Aromatic Region 3H (H3, H4, H5)2H (H4, H5) 2H (H3, H4)
Splitting Pattern Complex MultipletAB System (2 Doublets) AB System (2 Doublets)
Coupling (

)
--

Hz

Hz
NOE Signal 2-OMe

H3 (Strong)
2-OMe

H3 (ABSENT)
2-OMe

H3 (Present)

Validation Check: Run a 1D-NOESY experiment irradiating the 2-methoxy peak (


 ppm).
  • Pass: No enhancement of any aromatic proton (indicates H3 is replaced).

  • Fail: Enhancement of an aromatic doublet (indicates H3 is still present, meaning substitution occurred at C5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or incomplete lithiation.Distill THF over Na/Benzophenone. Increase metalation time to 2h.
Alkylated Byproducts Nucleophilic attack by n-BuLi.Ensure complete conversion of n-BuLi to LiTMP at 0°C before adding substrate.
Regioisomer Mixture Temperature drift above -70°C.Use an internal thermometer. Add reagents slower.
Starting Material Recovery Electrophile (I2) wet or degraded.Sublimate Iodine before use or use fresh solution.

References

  • Gros, P., & Fort, Y. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Journal of Organic Chemistry.[1][2][3]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (General reference for LiTMP usage and DoM principles).
  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1]

  • ChemicalBook. (n.d.). 3-methoxy-6-methyl-2-Pyridinemethanol synthesis.[6][7] (Reference for scaffold stability).

  • Knochel, P., et al. (2008).[1] Highly Functionalized Pyridines via TMP-Magnesium and Zinc Reagents. Organic Letters.[1] (Alternative bases if LiTMP fails).

Sources

Troubleshooting & Optimization

purification methods for 2-Methoxy-6-(methoxymethyl)pyridine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 2-Methoxy-6-(methoxymethyl)pyridine Chemical Class: Pyridine Derivative / Bis-ether Key Properties: [1]

  • Basicity: The pyridine nitrogen retains basic character, though slightly modulated by the electron-withdrawing effect of the ring and the inductive effects of the substituents.

  • Polarity: Moderate. The methoxy (-OCH3) and methoxymethyl (-CH2OCH3) groups increase polarity relative to simple alkyl-pyridines but maintain significant lipophilicity.

  • Chromatographic Behavior: Prone to severe tailing on standard silica gel due to hydrogen bonding and acid-base interactions between the pyridine nitrogen and acidic silanol groups (Si-OH).

The Challenge: Standard flash chromatography protocols often result in broad, streaky bands (tailing) for this molecule. This leads to poor resolution from impurities, low recovery (product "stuck" on the column), and fraction cross-contamination.[1]

The Solution: The stationary phase must be deactivated using a basic modifier (Triethylamine) to block silanol sites, ensuring the molecule elutes as a compact band.

Method Development Strategy

The "Silanol Effect" Explained

Unmodified silica gel is slightly acidic (pH ~5). The basic nitrogen of the pyridine ring interacts with these acidic protons.[2]

  • Without Modifier: The molecule "drags" along the column.

    
     values become concentration-dependent (streaking).
    
  • With Modifier (TEA): Triethylamine (

    
    ) is more basic than the pyridine derivative. It preferentially binds to the silanol sites, effectively "capping" them and allowing the target molecule to partition purely based on polarity.
    
Solvent System Selection

For 2-Methoxy-6-(methoxymethyl)pyridine, a binary gradient of Hexanes and Ethyl Acetate (EtOAc) is the industry standard.[3]

Solvent SystemRoleRecommended Ratio
Hexane / EtOAc Primary EluentGradient: 0%

30% EtOAc
DCM / Methanol Alternative (High Polarity)Only if impurities are very polar (Use 95:5 ratio)
Triethylamine (TEA) Critical Additive 1% v/v constant concentration

Standard Operating Procedure (SOP)

Phase 1: Column Pre-Treatment (The "Slurry" Method)

Do not skip this step. Adding TEA only to the mobile phase is often insufficient for sensitive separations.

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica : Crude Compound by weight.

  • Prepare Slurry Solvent: Create a solution of Hexanes containing 2% Triethylamine (TEA) .

  • Slurry Packing: Suspend the silica in the Hexane/TEA solution. Pour into the column and pack using air pressure/nitrogen.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hexane:EtOAc with 1% TEA ) to ensure the pH gradient is stable.

Phase 2: Sample Loading
  • Method: Wet loading is preferred if the compound is soluble in a small volume of the starting eluent.

  • Alternative: If solubility is poor in Hexane/EtOAc, dissolve in a minimum amount of Dichloromethane (DCM), load carefully, and add a small layer of sand on top.

Phase 3: Elution Gradient

Run the column using the following gradient (assuming 1% TEA is present in both solvent reservoirs):

  • 0 - 5 mins: Isocratic 5% EtOAc / 95% Hexane (Elutes non-polar impurities).

  • 5 - 20 mins: Linear gradient to 30% EtOAc / 70% Hexane.

  • Target Elution: The title compound typically elutes between 15-25% EtOAc depending on column geometry.

Troubleshooting Decision Logic

Workflow Visualization

The following diagram outlines the decision process for purification failures.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (Hex/EtOAc 3:1) Start->TLC CheckStreak Observation: Is the spot streaking? TLC->CheckStreak StreakYes YES: Silanol Interaction CheckStreak->StreakYes Tailing StreakNo NO: Clean Spot CheckStreak->StreakNo Compact ActionTEA Action: Add 1% TEA to Eluent & Pre-treat Silica StreakYes->ActionTEA CheckSep Observation: Is separation < 0.1 Rf? StreakNo->CheckSep ActionTEA->CheckSep ActionRun Action: Standard Flash Protocol Success Success: Pure Fractions ActionRun->Success CheckSep->ActionRun Good Rf Delta ChangeSolvent Action: Switch to DCM/MeOH or Toluene/Acetone CheckSep->ChangeSolvent Co-eluting ChangeSolvent->Success

Caption: Decision tree for optimizing pyridine purification based on TLC observations.

Troubleshooting Guide (FAQ Format)

Q1: My compound is streaking across 10+ fractions. What went wrong?

Diagnosis: This is the classic "pyridine tailing" effect. The nitrogen atom is hydrogen-bonding to the silica. Fix: You likely forgot the amine modifier or used too little.

  • Immediate Action: Flush the column with a solvent system containing 5% Triethylamine . This will displace your product from the silica. Collect the "flush" fraction, concentrate it, and re-column using the correct 1% TEA protocol.

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: The selectivity of Hexane/EtOAc is insufficient for your specific impurity profile. Fix: Change the selectivity mechanism, not just the polarity.

  • Alternative System: Try Dichloromethane (DCM) / Acetone (95:5). DCM interacts differently with the aromatic pi-system of the pyridine than Hexanes do.

  • Note: Still add 1% TEA to this system.

Q3: Can I use Alumina instead of Silica?

Answer: Yes, and it is often better for pyridines.[1]

  • Recommendation: Use Neutral Alumina (Brockmann Grade III) .

  • Why? Alumina is less acidic than silica, naturally reducing the tailing effect without needing as much TEA.

  • Protocol: Use the same Hexane/EtOAc gradients.

Q4: Is the methoxymethyl ether (MOM-like group) stable?

Answer: The group at position 6 (-CH2-O-CH3) is a benzyl-like ether, which is generally more stable than a true MOM acetal (-O-CH2-O-CH3).[1] However, avoid acidic mobile phases (e.g., those containing Acetic Acid). Strong acids can protonate the ether oxygen or the pyridine ring, altering retention or causing slow hydrolysis over time. Stick to basic modifiers (TEA/Ammonia).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4][5] Rapid chromatographic techniques for preparative separation with moderate resolution.[4][5] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][4][5]

  • University of Rochester, Dept. of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Flash Chromatography Guide.

  • Reich, H. J. (n.d.).[3] Chromatographic Solvent Systems. University of Wisconsin-Madison Organic Chemistry Data.

  • BenchChem. (2025).[6][7][8] Chromatographic Purification of Pyridine Derivatives. Technical Support Center.

Sources

stability of 2-Methoxy-6-(methoxymethyl)pyridine under acidic conditions

[1]

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine exhibits a dual stability profile under acidic conditions.[1]

  • The Methoxymethyl Side Chain (Position 6): High Stability.[2] This is a picolyl ether structure, which is generally resistant to acidic cleavage (unlike standard benzyl or MOM ethers).[1]

  • The 2-Methoxy Group (Position 2): Conditional Instability.[1] This functionality is an imidate equivalent. While kinetically stable at room temperature in dilute acid, it is thermodynamically prone to hydrolysis, converting the molecule into 6-(methoxymethyl)pyridin-2(1H)-one (a lactam) under forcing conditions (heat, concentrated acid).[1]

Key Takeaway: You can perform brief acidic workups (e.g., 1N HCl washes) at room temperature, but avoid prolonged exposure to strong acids or heating, which will drive irreversible hydrolysis.[1]

Troubleshooting & Diagnostics (Q&A)

Q1: "I washed my reaction with 1N HCl, and my product disappeared from the organic layer. Did it decompose?"

Diagnosis: Likely Salt Formation , not decomposition.[1] Explanation: The pyridine nitrogen is basic (

11Solution:
  • Check the aqueous layer.

  • Neutralize the aqueous layer carefully with saturated

    
     or NaOH to pH ~8-9.[1]
    
  • Extract with an organic solvent (DCM or EtOAc).[1] The free base should return to the organic phase.

Q2: "I see a new impurity peak at M-14 (Mass - 14 Da) after acidic exposure. What is it?"

Diagnosis: Hydrolysis to 2-Pyridone. Explanation: A mass loss of 14 Da corresponds to the conversion of a Methoxy group (


1
  • Mechanism: Acid-catalyzed nucleophilic attack by water at the C2 position.[1]

  • Risk Factors: High temperatures (>40°C), strong acids (conc.[1] HCl, HBr), or prolonged reaction times.[1]

Q3: "Will the methoxymethyl ether at position 6 cleave like a MOM group?"

Diagnosis: Unlikely. Explanation: Standard MOM ethers (Methoxymethyl acetals) are acid-labile.[1] However, your molecule is a 2-picolyl ether derivative (Pyridine-

1
  • Stability: Picolyl ethers are typically stable to TFA and dilute mineral acids. They usually require reductive conditions (e.g.,

    
     or Na/NH
    
    
    ) for cleavage.[1]

Mechanistic Deep Dive

The following diagram illustrates the divergent pathways the molecule can take under acidic conditions. Note the distinction between the reversible salt formation and the irreversible degradation.

GSMNeutral Molecule(Organic Soluble)SaltPyridinium Salt(Water Soluble, Stable)SM->Salt + H+ (Fast)Salt->SM + Base (Recovery)InterTetrahedral Intermediate(Unstable)Salt->Inter + H2O / Heat(Slow)PyridoneDegradation Product(2-Pyridone, M-14)Inter->Pyridone - MeOH(Irreversible)

Figure 1: Reaction pathways in acidic media.[1] Green arrows indicate safe, reversible salt formation. Red arrows indicate irreversible degradation.

Why is the 2-Methoxy group labile?

Unlike a standard ether, the 2-methoxypyridine system is chemically similar to an imidate ester .[1] Protonation of the ring nitrogen increases the electrophilicity of the C2 carbon, making it susceptible to attack by water. The thermodynamic stability of the resulting "amide" (2-pyridone) drives the reaction forward.

Validated Protocols

Protocol A: Acid Stability Challenge Test

Use this protocol to verify if your specific acidic conditions are safe.[1]

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of the solvent of interest (e.g., THF, MeOH).

  • Challenge: Add the acid (e.g., 2 eq. of 1N HCl or TFA) at the target temperature.

  • Sampling: Take aliquots at T=0, 1h, and 4h.

  • Quench: Immediately neutralize the aliquot with excess

    
     buffer before injection. Do not inject acidic samples directly , as hydrolysis can occur in the heated LCMS inlet.
    
  • Analysis: Monitor for the appearance of the M-14 peak (Pyridone).

    • < 1% Pyridone: Stable.[1]

    • 5% Pyridone: Unstable; modify conditions.[1]

Protocol B: Safe Salt Recovery

Use this if your product is trapped in the aqueous layer.

  • Cool the aqueous acidic solution to 0–5°C (ice bath).

  • Slowly add saturated aqueous

    
     or 1N NaOH with stirring.
    
  • Critical Step: Monitor pH continuously. Stop when pH reaches 8–9. Going to pH >12 is unnecessary and could risk side reactions.

  • Extract immediately with DCM (3x).[1]

  • Dry organics over

    
     (avoid acidic drying agents like silica gel) and concentrate.[1]
    

Summary Data Table

FeatureConditionStabilityOutcome
2-Methoxy Group 1N HCl, 25°C, < 2hStable Forms Pyridinium Salt (Reversible)
2-Methoxy Group 6N HCl, RefluxUnstable Hydrolysis to 2-Pyridone (Irreversible)
2-Methoxy Group TFA (Neat), 25°CModerate Slow degradation over time
6-Methoxymethyl 1N HCl, 25°CStable No cleavage
6-Methoxymethyl HBr / HIUnstable Cleavage to alkyl halide (Harsh)

References

  • Basicity of 2-Methoxypyridines

    • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011).[1][3] National Institutes of Health (NIH).

    • Source: [Link]

    • Note: Discusses the pKa (~3.06) and reduced basicity compared to pyridine.[1]

  • Hydrolysis Mechanism (Imidate-like behavior)

    • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.[1] (2017).[1] Stack Exchange / Chemistry.

    • Source: [Link]

    • Note: Details the tautomerization and thermodynamic drive toward the pyridone form.
  • Stability of Picolyl Ethers

    • Acidic Cleavage of Ethers.[2][4][5][6][7] (2014).[1][4][6][8] Master Organic Chemistry.

    • Source: [Link]

    • Note: General principles of ether cleavage, supporting the stability of electron-deficient benzylic systems against SN1 cleavage.

removing impurities from crude 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-6-(methoxymethyl)pyridine

Executive Summary

This guide addresses the purification of 2-Methoxy-6-(methoxymethyl)pyridine (CAS: 103576-58-7 / Analogous structures). Synthesizing this molecule often involves nucleophilic substitution on 2,6-dihalopyridines or methylation of 2,6-bis(hydroxymethyl)pyridine intermediates.

The core challenge lies in the "Amphibious" Nature of the Impurities :

  • Structural Similarity: Mono-substituted targets often co-elute with bis-substituted byproducts (e.g., 2,6-dimethoxypyridine or 2,6-bis(methoxymethyl)pyridine).

  • Chemical Instability: The 2-methoxy group is an acetimidate analog, making it susceptible to hydrolysis under acidic conditions, converting your product into a pyridone.

Module 1: The "Cold Acid" Extraction Protocol

Issue: Separation of neutral organic impurities (tars, non-basic starting materials) from the basic pyridine product. Risk: Standard acid/base extractions can hydrolyze the methoxy ether to a 2-pyridone (solid, high MP), destroying your yield.

The Solution: Exploiting the pKa differential (~3.06 for 2-methoxypyridines vs. ~5.2 for pyridine) using a Kinetic Control Strategy .

Protocol: Rapid Cold Extraction
  • Reagents: 0.5 M HCl (Cold), Sat. NaHCO₃, Dichloromethane (DCM).

  • Temperature: Maintain all aqueous phases at 0°C - 4°C (Ice bath).

Step-by-Step:

  • Dissolution: Dissolve crude oil in DCM (10 mL per gram of crude).

  • First Wash (Removal of High pKa Bases): Wash with water (pH 7) to remove inorganic salts (NaBr/NaCl).

  • The Critical Step (Acid Extraction):

    • Add cold 0.5 M HCl to the organic layer.

    • Shake vigorously for only 30-45 seconds .

    • Immediate phase separation. Drain the DCM (contains non-basic impurities).

    • Keep the aqueous layer on ice.

  • Neutralization:

    • Immediately add the acidic aqueous layer to a stirred slurry of DCM and excess solid NaHCO₃ .

    • Do not use strong base (NaOH) to avoid nucleophilic attack on the ring.

  • Recovery: Dry organic layer over Na₂SO₄ and concentrate.

Why this works: The reduced basicity of the 2-alkoxypyridine requires acid to protonate, but the cold temperature significantly slows the rate of hydrolysis of the ether bond [1, 2].

ColdExtraction Start Crude Mixture (in DCM) Wash1 Water Wash (Remove Salts) Start->Wash1 AcidStep Add 0.5M HCl (0°C) Shake <45 sec Wash1->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer DCM Layer (Discard/Recycle) PhaseSep->OrgLayer Non-basic Impurities AqLayer Aq. Acid Layer (Target Pyridinium) PhaseSep->AqLayer Target Quench Rapid Quench into DCM + Solid NaHCO3 AqLayer->Quench IMMEDIATELY Final Pure Product Quench->Final

Figure 1: Kinetic Control Extraction Workflow. Note the emphasis on temperature and speed to prevent hydrolysis.

Module 2: Chromatographic Separation (The "Trailing" Fix)

Issue: Pyridines interact strongly with the acidic silanol groups on silica gel, causing "streaking" (tailing) and co-elution with impurities. Target Impurity: Separation of Mono-methoxy (Target) from Bis-methoxy (Side-product).

Data: Eluent Modifiers

Modifier Concentration Effect Recommendation
Triethylamine (TEA) 1-3% v/v Deactivates silanols; sharpens peaks. Highly Recommended
Ammonia (aq) 1% in MeOH Good for very polar pyridines. Use for DCM/MeOH gradients

| Acetic Acid | -- | DO NOT USE | Will cause salt formation/streaking. |

Protocol: TEA-Buffered Silica Flash
  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc in Hexanes) containing 2% Triethylamine .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-eluent. This "caps" the acidic sites.

  • Loading: Load the crude (neutralized) oil.

  • Elution: Run the gradient. The bis-methoxy impurity (less polar, no H-bond donor) typically elutes before the target mono-methoxy/mono-methoxymethyl species.

Technical Insight: The 2-methoxy group reduces the basicity of the ring nitrogen, making it less prone to streaking than alkyl-pyridines, but the TEA buffer ensures the separation of the structurally similar bis-product [3].

Module 3: Scavenging Halogenated Precursors

Issue: Trace amounts of starting material (e.g., 2-bromo-6-(methoxymethyl)pyridine) remain. These are difficult to distill due to similar boiling points.

The Solution: Thiol-Modified Silica Scavengers. Nucleophilic aromatic substitution (SnAr) on electron-deficient pyridines is efficient.

Protocol:

  • Dissolve the semi-pure product in Ethanol or DMF.

  • Add SiliaMetS® Thiol or equivalent (mercaptopropyl-functionalized silica).

  • Heat to 60°C for 2 hours.

    • Mechanism:[1][2][3][4] The thiol displaces the remaining halogen on the impurity, tethering it to the solid support.

  • Filter the resin. The filtrate contains your halogen-free product.

Troubleshooting & FAQs

Q1: My product turned from colorless to yellow/orange overnight. Is it decomposing?

  • Diagnosis: This is likely N-Oxide formation or trace oxidation of the methoxymethyl ether. Pyridines are susceptible to oxidation by air, especially if trace metals are present.

  • Fix: Store the product under Argon at -20°C. If the color is intense, pass it through a short pad of Basic Alumina (not silica) to remove the polar N-oxide impurities.

Q2: I see a "Ghost Peak" in the NMR (splitting of signals) that integrates to <10%. Is this an impurity?

  • Diagnosis: Check your NMR temperature. While less common in ethers than amides, 2-substituted pyridines can exhibit rotameric populations due to the restricted rotation of the methoxy group relative to the nitrogen lone pair (s-cis vs s-trans) [4].

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is a conformational isomer, not a chemical impurity.

Q3: After the acid wash, I recovered a white solid that is insoluble in DCM. What is it?

  • Diagnosis: You likely hydrolyzed your product. The solid is 6-(methoxymethyl)pyridin-2(1H)-one .

  • Cause: The acid wash was too warm, too concentrated, or lasted too long.

  • Recovery: This transformation is generally irreversible for practical purposes. You must restart the synthesis or attempt O-methylation (using MeI/Ag₂CO₃), though this often yields N-methylated byproducts.

Q4: Can I use vacuum distillation?

  • Answer: Yes, but be cautious of azeotropes .

  • Guideline: 2-Methoxy-6-(methoxymethyl)pyridine has a high boiling point. Use a Kugelrohr apparatus.

    • Pressure:[5] < 0.5 mmHg.

    • Bath Temp: Start at 80°C.

    • Warning: If you see white fumes or crystallization in the condenser, you are subliming the Pyridone impurity (see Q3). Stop and filter.

Decision Matrix: Purification Workflow

PurificationLogic Crude Crude Mixture CheckHalogen Contains Halogenated Start Material? Crude->CheckHalogen Scavenge Thiol Resin Scavenge (SnAr Reaction) CheckHalogen->Scavenge Yes CheckBis Contains Bis-Methoxy Impurity? CheckHalogen->CheckBis No Scavenge->CheckBis Distill Kugelrohr Distillation (<0.5 mmHg) CheckBis->Distill No (BP diff >20°C) Column Flash Column (Silica + 2% TEA) CheckBis->Column Yes (Similar BP)

Figure 2: Decision Matrix for selecting the appropriate purification method based on impurity profile.

References

  • BenchChem. (2025).[6] Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis & Properties.Link

  • National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC3242821. Link

  • ResearchGate. (2025).[7] 2-Methoxypyridine Derivatives: Synthesis and Properties.Link

  • Royal Society of Chemistry (RSC). Conformational preferences and isomerization of 2-methoxypyridine.Link

Sources

preventing ether cleavage in 2-Methoxy-6-(methoxymethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Methoxy-6-(methoxymethyl)pyridine .[1] It is structured to troubleshoot the specific chemical liabilities of this dual-ether substrate.

Ticket ID: #PYR-OME-6MOM Subject: Preventing Ether Cleavage & Degradation Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

System Overview: The "Janus" Substrate

This molecule presents two distinct ether functionalities with opposing chemical liabilities.[1] Treating them as identical "ethers" is the primary cause of experimental failure.[1]

  • Site A (2-Methoxy): Chemically behaves as a cyclic imidate .[1] It is thermodynamically driven to collapse into a 2-pyridone (amide-like tautomer) under acidic or nucleophilic stress.[1]

  • Site B (6-Methoxymethyl): Chemically behaves as a picolyl ether .[1] It is electronically similar to a benzyl ether but more electron-deficient.[1] It is highly prone to hydrogenolysis (reductive cleavage) and oxidative degradation.[1]

Troubleshooting Modules (FAQ Format)

Module A: Acidic & Lewis Acid Environments (The Pyridone Trap)

User Issue: "I treated my substrate with HBr/acetic acid and the NMR shows a loss of the methoxy singlet and a new broad carbonyl peak at ~1650 cm⁻¹."

Diagnosis: You have triggered the O-to-N Transmethylation , converting the 2-methoxypyridine into N-methyl-2-pyridone.[1] This is thermodynamically irreversible.[1]

The Mechanism: Unlike anisole, the pyridine nitrogen is basic.[1] Protonation occurs at the Nitrogen, not the Oxygen. This activates the ring, making the 2-methoxy methyl group highly susceptible to nucleophilic attack (SN2) by the counter-ion (Br⁻, I⁻).

Protocol: Safe Acidic Handling

  • Avoid Conjugate Nucleophiles: Never use acids with nucleophilic counter-ions (HBr, HI, HCl) if heating is required.[1]

    • Safe Alternative: Use acids with non-nucleophilic counter-ions: HBF₄, HPF₆, or TfOH.[1]

  • Lewis Acid Restrictions:

    • BBr₃ / AlCl₃: Strictly Forbidden.[1] These coordinate to the Nitrogen and facilitate rapid demethylation.[1]

    • TMSI (Trimethylsilyl iodide): Fatal.[1] Will cleave both ether sites instantly.

  • Quenching Protocol: When working up reactions, avoid strong aqueous acids. Buffer immediately to pH 7–8 using Phosphate buffer or saturated NaHCO₃.[1]

Module B: Hydrogenation & Reduction (The Picolyl Liability)

User Issue: "I tried to reduce a nitro group on the ring using Pd/C and H₂, but I lost the 6-methoxymethyl group."

Diagnosis: You have caused Hydrogenolysis .[1] The 6-methoxymethyl group is a "picolyl" ether, which is structurally analogous to a benzyl ether.[1] Palladium catalysts readily cleave this C-O bond.[1]

Protocol: Chemoselective Reduction

  • Catalyst Poisoning: Standard Pd/C is too active.[1]

    • Solution: Use Pd/C (sulfided) or Lindlar catalyst .[1] The sulfur poisons the catalyst sufficiently to prevent C-O cleavage while allowing nitro/alkene reduction.[1]

  • Alternative Metals:

    • Recommendation:Platinum Oxide (PtO₂) in EtOAc.[1] Platinum is generally less active toward hydrogenolysis of benzylic-type ethers than Palladium.[1]

    • Chemical Reduction: Use Fe/NH₄Cl or SnCl₂ for nitro reductions to avoid H₂ entirely.[1]

Module C: Organometallics (Lithiation Risks)

User Issue: "I used n-BuLi to lithiate the ring, but I got a complex mixture and low recovery."

Diagnosis: Two competing failure modes occurred:

  • Nucleophilic Attack: n-BuLi attacked the pyridine ring (C-6 or C-4) rather than deprotonating it.[1]

  • Wittig Rearrangement: You deprotonated the CH₂ of the methoxymethyl group.[1] The resulting anion is prone to [1,2]-Wittig rearrangement, effectively "cleaving" the ether by migrating the methyl group.[1]

Protocol: Directed Lithiation

  • Base Selection: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[1] These bulky, non-nucleophilic bases prevent ring attack.[1]

  • Temperature Control:

    • Strict Limit: Never exceed -78°C .

    • Reasoning: The lateral lithio-species (on the CH₂-O-Me) is stable at -78°C. Above -40°C, it undergoes rearrangement or elimination.[1]

  • Chelation: The 2-OMe oxygen is a weak directing group (DG).[1] The 6-MOM oxygen is a stronger DG.[1] Expect lithiation at the 3-position (ortho to OMe) or lateral lithiation at the 6-methyl.[1]

Visualizing the Failure Modes

Diagram 1: The "Danger Zone" (Acidic Cleavage)

This diagram illustrates the mechanistic pathway that leads to the formation of the thermodynamic pyridone sink.

EtherCleavage cluster_prevention PREVENTION STRATEGY Substrate 2-Methoxy-6-(MOM)pyridine Protonation N-Protonated Intermediate (Activated Ring) Substrate->Protonation + HX (strong acid) Transition S_N2 Attack on Methyl (by Br-, I-, Cl-) Protonation->Transition Nucleophilic Anion Product N-Methyl-6-(MOM)-2-pyridone (Irreversible Sink) Transition->Product - MeX Advice Use Non-Nucleophilic Acids (HBF4, TfOH)

Caption: Mechanism of acid-mediated demethylation driven by the thermodynamic stability of the pyridone tautomer.

Diagram 2: Organometallic Decision Matrix

How to select the correct base and conditions to avoid ether degradation.[1]

LithiationLogic Start Goal: Functionalize Substrate BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi Avoid BulkyBase LiTMP / LDA BaseChoice->BulkyBase Preferred Fail1 Nucleophilic Attack on Ring (Complex Mixture) nBuLi->Fail1 SuccessPath Deprotonation BulkyBase->SuccessPath TempCheck Temperature > -40°C? SuccessPath->TempCheck Wittig [1,2]-Wittig Rearrangement (Ether Cleavage) TempCheck->Wittig Yes Stable Stable Lithio Species (Trappable) TempCheck->Stable No (-78°C)

Caption: Decision tree for lithiation. High temperatures or nucleophilic bases lead to ether degradation.

Reagent Compatibility Matrix

Reagent ClassReagent ExampleCompatibilityRisk Factor
Strong Acid (Aq) 48% HBr, HIIncompatible Converts 2-OMe to Pyridone.[1]
Lewis Acid BBr₃, AlCl₃, TMSIIncompatible Rapid cleavage of both ether sites.[1]
Weak Acid Acetic Acid, TFAConditional Safe at RT; risk of cleavage at reflux.[1]
Non-Nuc.[1][2] Acid HBF₄, HPF₆Compatible Protonates N without cleaving ethers.[1]
Hydrogenation H₂ / Pd/CIncompatible Cleaves 6-methoxymethyl (Hydrogenolysis).[1]
Hydrogenation H₂ / PtO₂Compatible Generally safe for picolyl ethers.[1]
Alkyllithium n-BuLiHigh Risk Nucleophilic attack on the ring.[1]
Amide Base LDA, LiTMPCompatible Safe at -78°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Authoritative source on picolyl and aryl ether stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of pyridine nucleophilic substitution and ether cleavage).

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Details on "Superbase" lithiation and prevention of nucleophilic attack on pyridines).

  • Gros, P., & Fort, Y. (2002).[1] "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of Organic Chemistry, 67(1), 234–237.

  • Comins, D. L., & O'Connor, S. (1978).[1] "Lithiation of 2-methoxypyridine." Tetrahedron Letters, 19(45), 4425-4428.[1] (Primary source for 3-position lithiation direction).[1]

Sources

storage conditions to prevent oxidation of 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes chemical principles with practical troubleshooting to ensure the integrity of your 2-Methoxy-6-(methoxymethyl)pyridine (CAS: 2379322-23-1) stocks.

Topic: Storage Conditions & Oxidation Prevention

Ticket ID: CHEM-SUP-2024-OX Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine is a disubstituted pyridine derivative featuring two ether linkages: a direct methoxy substituent at the C2 position and a methoxymethyl group at the C6 position.

While the pyridine ring typically resists oxidative degradation under ambient conditions, the C6-methoxymethyl moiety presents a significant vulnerability. This "benzylic-like" ether position is susceptible to radical-mediated autoxidation, leading to the formation of peroxides and subsequent degradation into aldehydes (2-methoxy-6-formylpyridine).

This guide provides a self-validating storage protocol to mitigate this specific failure mode.

Part 1: Diagnostic & Triage

Identify if your current stock is compromised before proceeding.

Q: How do I visually confirm if my compound has oxidized?

A: Pure 2-Methoxy-6-(methoxymethyl)pyridine is typically a colorless to pale yellow liquid. Watch for these three indicators of degradation:

IndicatorDiagnosisChemical Cause
Color Shift Yellow

Amber/Brown
Formation of conjugated degradation products (aldehydes/oligomers).
Precipitation White solids or turbidityPolymerization of oxidation byproducts or N-oxide formation.
Acrid Odor Sharp, acidic smellDecomposition of the methoxymethyl group into formic acid or formaldehyde.
Q: Can I test for peroxides without running a full NMR?

A: Yes. Because the primary oxidation mechanism involves the formation of hydroperoxides at the methoxymethyl position, a semi-quantitative peroxide test strip (e.g., Quantofix®) is a rapid triage tool.

  • Protocol: Dip the strip into the liquid. A color change to blue indicates peroxide concentration

    
    .
    
  • Action: If positive, do not distill without treating with a reducing agent (e.g., ferrous sulfate), as concentrated peroxides are explosive hazards.

Part 2: The Mechanism of Failure

Understanding the "Why" to enforce the "How".

The instability of this molecule is driven by the C6-methoxymethyl group . The methylene protons (-CH 2-O-) are activated by the adjacent pyridine ring and the ether oxygen, making them susceptible to hydrogen atom abstraction by atmospheric oxygen.

Degradation Pathway Diagram

The following flowchart illustrates the autoxidation cascade you are preventing.

OxidationPathway Compound 2-Methoxy-6- (methoxymethyl)pyridine Radical Benzylic Radical (Py-CH•-O-Me) Compound->Radical Light/Heat Initiator (hv) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Aldehyde Degradation Product: 2-Methoxy-6- formylpyridine Peroxide->Aldehyde Decomposition (-H2O/MeOH)

Figure 1: Radical-mediated autoxidation pathway of the methoxymethyl moiety.

Part 3: The "Gold Standard" Storage Protocol

Follow this protocol to maximize shelf-life (12–24 months).

Q: What are the exact conditions required to prevent this pathway?

A: You must block the three initiators of the radical chain reaction: Oxygen , Light , and Heat .

1. Atmosphere: The Inert Barrier
  • Requirement: Store under Argon (Ar) or Nitrogen (

    
    ).
    
  • Why: Argon is heavier than air and provides a superior "blanket" over the liquid surface compared to Nitrogen.

  • Technique: After every use, purge the headspace of the vial with dry Argon for 10–15 seconds before sealing.

2. Temperature: Kinetic Control
  • Requirement: Refrigerate at

    
     to 
    
    
    
    .
  • Why: Low temperatures significantly reduce the rate constant (

    
    ) of the initial hydrogen abstraction step.
    
  • Note: Freezing (

    
    ) is acceptable but may require thawing before use, which introduces repeated condensation risks. 
    
    
    
    is optimal for active use.
3. Container: Photon Shielding
  • Requirement: Amber borosilicate glass with a Teflon-lined screw cap.

  • Why: Amber glass blocks UV/blue light (300–500 nm), which provides the energy (

    
    ) to cleave C-H bonds and initiate radical formation.
    
  • Seal: Wrap the cap junction with Parafilm® to prevent oxygen diffusion over long periods.

Summary of Storage Specifications
ParameterSpecificationCriticality
Temperature


High
Atmosphere Dry Argon or NitrogenCritical
Container Amber GlassHigh
Cap Liner PTFE (Teflon)Medium
Shelf Life 12 Months (Properly Stored)-

Part 4: Troubleshooting & FAQs

Q: I accidentally left the bottle uncapped on the bench overnight. Is it ruined?

A: Likely not, but it is compromised.

  • Immediate Action:

    • Check for color change (yellowing).

    • Run a TLC (Thin Layer Chromatography) . The aldehyde degradation product is more polar than the ether starting material and will appear as a lower

      
       spot (or a streak).
      
    • If pure by TLC: Purge immediately with Argon and return to storage.

    • If impure: Purify via flash column chromatography (Silica gel) before using in sensitive catalysis or biological assays.

Q: Can I add a stabilizer?

A: Yes, if your application permits.

  • Recommendation: BHT (Butylated hydroxytoluene) at 100–200 ppm.

  • Mechanism: BHT acts as a radical scavenger, sacrificing itself to stop the propagation chain shown in Figure 1.

  • Warning: Do not use BHT-stabilized material if the compound is being used for spectral analysis (UV/Fluorescence) or reactions sensitive to phenols.

Q: Why does the protocol specify PTFE-lined caps?

A: Standard polyethylene (PE) or rubber liners can leach plasticizers into organic ethers over time. Furthermore, ethers can swell rubber, compromising the seal and allowing oxygen entry. PTFE is chemically inert to the methoxymethyl ether moiety.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Burkey, T. J., & Griller, D. (1985). Autoxidation of Ethers: Radical Pathways and Energetics. Journal of the American Chemical Society.

Technical Support Center: Resolving Solubility Issues of 2-Methoxy-6-(methoxymethyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting / Experimental Optimization Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division[]

Mission Statement

You are working with 2-Methoxy-6-(methoxymethyl)pyridine (MMP) , a desymmetrized pyridine ligand capable of acting as a bidentate (


) or tridentate (

) donor. While this ligand offers unique steric and electronic properties compared to the symmetric 2,6-bis(methoxymethyl)pyridine, its metal complexes frequently suffer from unpredictable solubility profiles.

This guide provides a systematic, self-validating framework to resolve these issues. We move beyond simple "add more solvent" approaches to address the underlying thermodynamic and structural causes of insolubility, including lattice energy barriers, counter-ion mismatch, and ligand displacement risks.

Module 1: The Diagnostic Triage

Before altering your synthesis, you must diagnose the nature of the insolubility. Use the following decision matrix to categorize your problem.

DiagnosticFlow Start START: Complex is Insoluble IsIonic Is the complex Ionic? (e.g., [M(L)Cl]+ X-) Start->IsIonic Cationic Metal Center IsNeutral Is the complex Neutral? (e.g., [M(L)Cl2]) Start->IsNeutral Neutral Metal Center IonicSolvent Test: Soluble in MeCN/MeOH? IsIonic->IonicSolvent NeutralSolvent Test: Soluble in DCM/THF? IsNeutral->NeutralSolvent IonicYes Issue: Lipophilicity Mismatch Action: Anion Exchange (Protocol A) IonicSolvent->IonicYes Yes (Polar Only) IonicNo Issue: Lattice Energy / Polymerization Action: Check for Aggregation IonicSolvent->IonicNo No (Insoluble All) NeutralYes Issue: Polarity Mismatch Action: Use Mixed Solvent Systems NeutralSolvent->NeutralYes Yes (Non-polar Only) NeutralNo Issue: π-π Stacking / Oligomerization Action: Structural Mod / Heating NeutralSolvent->NeutralNo No (Insoluble All)

Figure 1: Diagnostic decision tree for categorizing solubility failures in MMP complexes.

Module 2: Critical Protocols

Protocol A: Counter-Ion Exchange (The "Silver Bullet" for Cationic Complexes)

Applicability: When your cationic MMP complex precipitates from organic solvents (DCM, Toluene) but dissolves in water or methanol. Mechanism: Small, hard anions (Cl⁻, NO₃⁻) create high lattice energies and low solubility in organics. Exchanging them for large, non-coordinating anions (BArF⁻, PF₆⁻, OTf⁻) disrupts crystal packing and increases lipophilicity.

Step-by-Step Methodology:

  • Precursor Prep: Dissolve your insoluble precursor (e.g., [M(MMP)Cl]Cl) in the minimum amount of Methanol (MeOH).

  • Metathesis Agent: Prepare a saturated solution of the exchange salt in MeOH.

    • For moderate solubility:

      
       or 
      
      
      
      .
    • For extreme organic solubility:

      
       (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).
      
  • Mixing: Add the salt solution dropwise to the complex solution.

  • Observation: A precipitate should form immediately.[] This is your new complex.

    • Note: If no precipitate forms, evaporate MeOH and extract the residue with DCM. The inorganic salt (

      
      ) will remain solid; your complex will dissolve.
      
  • Validation: Filter the DCM extract and run

    
     NMR to confirm anion incorporation.
    
Protocol B: Solvent Screening & The "Displacement Trap"

Applicability: Determining the correct solvent without decomposing the complex. Risk: Pyridine ligands are labile.[] Strong donor solvents (DMSO, Pyridine, pure MeCN) can coordinate to the metal, displacing your MMP ligand entirely.

Safe Solvent Hierarchy (Ranked by Donor Number - DN): Use this table to select solvents that solubilize without displacing the ligand.

SolventDielectric (

)
Donor Number (DN)Suitability for MMP ComplexesRisk Level
Dichloromethane (DCM) 8.90.0Excellent .[] First choice for neutral/BArF salts.[]Low
Nitromethane 35.92.7Good .[] High polarity, low coordination.Low
Acetone 20.717.0Moderate .[] Good for crystallization.[][2]Low
Acetonitrile (MeCN) 37.514.1Risky . Can displace MMP at high temps.[]Medium
DMSO 46.729.8DANGEROUS .[] Likely to displace MMP.[]High
Methanol 32.719.0Variable .[] Good for ionic precursors.[]Medium

Validation Experiment: Always perform a Stability Check before bulk dissolution:

  • Dissolve 1 mg of complex in

    
     of deuterated solvent.
    
  • Wait 1 hour.

  • Acquire

    
     NMR.[3]
    
  • Pass Criteria: Sharp, distinct peaks for the MMP methoxy groups (

    
    ).
    
  • Fail Criteria: Broad peaks or appearance of free ligand signals (shifted upfield).

Module 3: Advanced Troubleshooting (FAQs)

Q1: My neutral complex [M(MMP)Cl2] is insoluble in everything, even boiling toluene. Why?

Diagnosis: You are likely dealing with coordination polymerization .[] The methoxy oxygen in the MMP ligand is a potential bridging group. If the metal center is coordinatively unsaturated, the methoxy group of one molecule binds to the metal of another, forming an infinite insoluble chain.

The Fix:

  • Add a Blocking Ligand: Add 1 equivalent of a monodentate ligand (e.g.,

    
     or Pyridine) during synthesis to occupy the open site and break the polymer chain.
    
  • Steric Bulk: If you have synthetic control, switch to the ethoxy or isopropoxy analogue of MMP. The extra bulk prevents tight packing and bridging.

Q2: I see "ghost peaks" in my NMR when using MeCN-d3.

Diagnosis: Ligand Hemilability. The MMP ligand has a "hard" ether donor and a "borderline" pyridine donor. In MeCN, the ether arm (


) may be dissociating and re-associating rapidly on the NMR timescale, or being permanently displaced by the solvent.
Action:  Switch to CD₂Cl₂  (Dichloromethane-d2) or Nitromethane-d3 .[] These are non-coordinating and will show the "true" static structure of the complex.
Q3: Can I use water to dissolve these complexes for biological assays?

Diagnosis: Generally, no. MMP complexes are typically lipophilic.[] The Fix:

  • Formulation: Dissolve the complex in a minimum volume of DMSO (if stable—check Protocol B) and dilute into the aqueous buffer (final DMSO

    
    ).
    
  • Encapsulation: Use cyclodextrins or micelles to solubilize the hydrophobic complex.[]

Module 4: Visualizing the Anion Exchange Mechanism

The following diagram illustrates the thermodynamic drive behind Protocol A, shifting from a lattice-energy dominated state to a solvation-energy dominated state.

AnionExchange Precursor Insoluble Precursor [M(MMP)]+ Cl- (High Lattice Energy) Reaction Metathesis in MeOH (Precipitation of NaCl) Precursor->Reaction Agent Exchange Agent Na+ BArF- (Large Lipophilic Anion) Agent->Reaction Product Soluble Complex [M(MMP)]+ BArF- (Low Lattice Energy) Reaction->Product Soluble in DCM Waste Waste Solid NaCl Reaction->Waste Precipitates

Figure 2: Thermodynamic pathway for solubilizing cationic MMP complexes via anion exchange.[]

References

  • Constable, E. C. (2021). Coordination Chemistry of 2,2':6',2''-Terpyridine and Related Ligands. In Comprehensive Coordination Chemistry III. Elsevier.[]

    • Context: Foundational text on pyridine-based pincer ligands, establishing the baseline for solubility trends in 2,6-disubstituted systems.
  • BenchChem Technical Support . (2025). Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands.

    • Context: Provides specific solubility data for pyridine derivatives and the impact of solvent choice on complex stability.
  • Gutsche, C. D., et al. (2009). Dynamic equilibria in solvent-mediated anion, cation and ligand exchange in transition-metal coordination polymers. Chemistry – A European Journal.[]

    • Context: Authoritative source on the mechanics of anion exchange and the thermodynamic competition between lattice energy and solvation.[2]

  • Kótai, L. (2014).[4] Anion Exchange Strategies for Transition Metal Complexes. ResearchGate Q&A Archive.

    • Context: Field-verified protocols for using BPh4 and PF6 salts to solubilize c
  • Schmid, G. (2008). Pyridine-Based Sulfoxide Pincer Complexes of Rhodium and Iridium. Organometallics.

    • Context: Demonstrates the risk of ligand displacement and dearomatization in pyridine pincer complexes, valid

For further assistance, please contact the Coordination Chemistry Specialist Team with your specific metal center and oxidation state.

Sources

Technical Support Center: Optimizing Temperature for Alkylation of 6-hydroxymethyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 6-hydroxymethyl-2-methoxypyridine. Our objective is to provide a comprehensive resource that combines troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to navigate the complexities of this specific transformation, with a core focus on temperature optimization.

Introduction: The Challenge of Selectivity

The alkylation of 6-hydroxymethyl-2-methoxypyridine is a nuanced process, primarily a Williamson ether synthesis, aiming for selective O-alkylation of the hydroxymethyl group. However, the presence of the pyridine nitrogen introduces a competing nucleophilic site, leading to potential N-alkylation. The reaction temperature is a critical parameter that directly influences reaction rate, yield, and, most importantly, the selectivity between the desired O-alkylated product and undesired side products. Understanding the interplay between temperature, reagents, and the substrate's electronic and steric properties is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of 6-hydroxymethyl-2-methoxypyridine?

The principal challenge is achieving selective alkylation on the oxygen of the hydroxymethyl group (O-alkylation) while avoiding alkylation on the pyridine ring's nitrogen atom (N-alkylation).[1][2][3] These two sites are competing nucleophiles. The reaction conditions, especially the choice of base and temperature, will dictate the outcome.

Q2: How does temperature generally affect this reaction?

Temperature has a dual role. Increasing the temperature typically accelerates the reaction rate, which can be beneficial for sluggish transformations.[4] However, elevated temperatures can also provide the necessary activation energy for undesired side reactions, such as elimination (if using secondary or tertiary alkyl halides) or decomposition of sensitive reagents.[4][5] For this specific substrate, temperature modulation is key to balancing the rate of the desired SN2 reaction at the oxygen against potential side reactions. A typical starting range for Williamson ether synthesis is 50-100 °C.[4]

Q3: What side products are common, and how does temperature influence their formation?

The most common side products are the N-alkylated pyridinium salt and elimination products from the alkyl halide.

  • N-Alkylation: Formation of the pyridinium salt is a significant competing pathway. While steric hindrance from the substituents at the 2 and 6 positions may slightly disfavor this, it remains a primary concern.[6][7] The effect of temperature on N- vs. O-alkylation is complex and depends on the entire system (base, solvent, counter-ion).

  • Elimination (E2 Reaction): This becomes a major issue at higher temperatures, particularly when using secondary or sterically hindered primary alkyl halides.[4] If your alkylating agent is prone to elimination, lowering the reaction temperature is a critical first step in troubleshooting.[4]

Q4: Why is my yield low even when I see the consumption of starting material?

Low yields with consumption of starting materials often point to the formation of side products or incomplete reaction.[4] Key factors to investigate are:

  • Incomplete Deprotonation: The hydroxymethyl group must be fully deprotonated by the base to form the reactive alkoxide. If the base is too weak, the reaction will be slow and incomplete. Consider using a stronger base like sodium hydride (NaH).[8]

  • Moisture: Water in the reaction will quench the highly reactive alkoxide.[8] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Temperature: The temperature may be too low for the reaction to proceed to completion in a reasonable timeframe.[5][8] A careful, stepwise increase in temperature is recommended.

Troubleshooting Guide: Temperature Optimization

This section provides a systematic approach to resolving common issues encountered during the alkylation of 6-hydroxymethyl-2-methoxypyridine, with a focus on temperature as the primary variable.

Problem 1: Low or No Conversion to Product

If your reaction shows little to no formation of the desired O-alkylated product, the system may lack sufficient energy or reactivity.

Potential Cause Troubleshooting Action & Rationale
Reaction Temperature Too Low Action: Incrementally increase the reaction temperature by 10-15 °C. Monitor the reaction progress by TLC or LCMS at each new setpoint. Rationale: SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a prohibitively slow reaction rate. The optimal temperature is typically between 50-100°C.[4]
Insufficient Base Strength Action: Switch to a stronger base. If using K₂CO₃, consider NaH or KH. Rationale: The alcohol must be converted to the more nucleophilic alkoxide. If the equilibrium favors the protonated alcohol, the reaction will not proceed efficiently, regardless of temperature. Stronger bases ensure complete deprotonation.[8]
Poor Leaving Group on Alkylating Agent Action: If using an alkyl chloride, switch to the bromide or iodide analogue. Alternatively, add a catalytic amount of NaI or KI (Finkelstein reaction). Rationale: The reaction rate follows the leaving group ability: I > Br > Cl. Enhancing the electrophilicity of the alkylating agent can significantly boost conversion at a given temperature.[8]
Problem 2: Mixture of O- and N-Alkylated Products

Achieving high selectivity is often the greatest challenge. If you are forming a mixture of regioisomers, consider the following temperature-related strategies.

Potential Cause Troubleshooting Action & Rationale
Thermodynamic vs. Kinetic Control Action: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. Rationale: O-alkylation is often the kinetically favored pathway, while N-alkylation can sometimes be the thermodynamically more stable product. Lower temperatures favor the kinetic product by preventing the system from overcoming the energy barrier to the thermodynamic product.
Solvent and Counter-ion Effects Action: This is not strictly a temperature issue, but it is intrinsically linked. Change the solvent (e.g., from DMF to THF) or the base's counter-ion (e.g., from NaH to LiHMDS). Rationale: The solvent and counter-ion influence the dissociation and solvation of the alkoxide and the pyridine nitrogen. This can alter the relative nucleophilicity of the O and N atoms. Experimenting with these parameters may reveal a combination that favors O-alkylation at an optimal temperature.[9]
Problem 3: Significant Formation of Elimination Byproduct

The appearance of olefin byproducts, especially at elevated temperatures, is a clear sign of a competing E2 elimination pathway.

Potential Cause Troubleshooting Action & Rationale
Reaction Temperature Too High Action: Lower the reaction temperature significantly (e.g., start at room temperature or 40 °C). Rationale: Elimination reactions typically have a higher activation energy than substitution reactions and are thus more sensitive to temperature increases. Reducing the temperature will disproportionately slow the rate of elimination compared to substitution.[4]
Sterically Hindered Alkyl Halide Action: If possible, switch to a less sterically hindered (e.g., primary) alkyl halide. Rationale: The Williamson ether synthesis is most effective with primary alkyl halides. Secondary and tertiary halides are much more prone to elimination, a tendency that is exacerbated by heat.[4]

Experimental Protocols & Workflows

General Protocol for O-Alkylation

This is a generalized starting protocol that requires optimization for each specific alkylating agent.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., DMF, 10 mL) to a flame-dried round-bottom flask.

  • Deprotonation: Add 6-hydroxymethyl-2-methoxypyridine (1.0 eq). Cool the mixture to 0 °C in an ice bath. Add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (start with a conservative 50-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[4]

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_setup Initial Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_actions Corrective Actions Start Start with Standard Protocol (NaH, DMF, 50°C) Analysis Analyze Reaction Outcome (TLC/LCMS) Start->Analysis No_Reaction Low/No Conversion Analysis->No_Reaction Incomplete Side_Products Side Products Observed (N-Alkylation / Elimination) Analysis->Side_Products Impure Good_Yield Success! Desired Product Analysis->Good_Yield Complete & Clean Increase_Temp Increase Temp to 70-80°C No_Reaction->Increase_Temp Check_Base Verify Base Strength No_Reaction->Check_Base Decrease_Temp Decrease Temp to RT-40°C Side_Products->Decrease_Temp Change_Conditions Change Solvent/Base Side_Products->Change_Conditions Increase_Temp->Analysis Re-evaluate Check_Base->Analysis Re-evaluate Decrease_Temp->Analysis Re-evaluate Change_Conditions->Analysis Re-evaluate Alkylation_Pathways Substrate 6-(hydroxymethyl)-2-methoxypyridine Alkoxide Pyridyl Alkoxide (Ambident Nucleophile) Substrate->Alkoxide + Base - H₂ Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) O_Product Desired O-Alkylated Product (Kinetic Pathway) Alkoxide->O_Product + R-X (Path O, Sₙ2) Lower Temp Favors N_Product Undesired N-Alkylated Product (Pyridinium Salt) Alkoxide->N_Product + R-X (Path N, Sₙ2) Higher Temp May Favor

Caption: Competing pathways for O- and N-alkylation of the substrate.

The alkoxide formed after deprotonation is an ambident nucleophile. The outcome depends on several factors:

  • Charge Density: The negative charge is primarily localized on the more electronegative oxygen atom, making it a "harder" nucleophile and often the site of kinetic attack. [10]* Steric Hindrance: The 2-methoxy group and the methylene group at position 6 create steric congestion around the pyridine nitrogen, potentially hindering the approach of the alkylating agent and favoring attack at the less hindered oxygen. [7]* Temperature: As discussed, higher temperatures can provide the energy to overcome the barrier for the potentially more thermodynamically stable N-alkylation or other side reactions.

By carefully controlling the temperature and other reaction parameters, the reaction can be guided down the desired O-alkylation pathway.

References

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem Technical Support. [https://www.benchchem.com/product/b1397412#optimization-of-reaction-conditions-for-williamson-ether-synthesis-of-pyridinyloxy-compounds]
  • Chem-Station. (n.d.). Williamson Ether Synthesis. Chem-Station Int. Ed. [https://en.chem-station.com/reactions-2/synthesis/williamson-ether-synthesis/]
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support. [https://www.benchchem.com/technical-support/improving-reaction-conditions-for-williamson-ether-synthesis]
  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. [https://www.researchgate.
  • Google Patents. (n.d.). EP0533131B1 - Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives. [https://patents.google.
  • Gale, E. M., et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules, 25(23), 5729. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730821/]
  • Rosenthal, T., et al. (2015). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition, 54(49), 14932-14936. [https://www.researchgate.
  • Wang, H., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(47), eadj8966. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10666993/]
  • BenchChem. (2025). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide. BenchChem Technical Support. [https://www.benchchem.
  • Comins, D. L., & Goehring, R. R. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(15), 2371-2374. [https://www.researchgate.net/publication/244365778_A_comparison_of_N-_versus_O-alkylation_of_substituted_2-pyridones_under_Mitsunobu_conditions]
  • Johnson, G. P., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [https://pubmed.ncbi.nlm.nih.gov/23831110/]
  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate. [https://www.researchgate.
  • Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(31), 9576-9577. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553483/]
  • Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry. [https://www.reddit.com/r/OrganicChemistry/comments/t2z1f9/williamson_ether_synthesis/]
  • Wang, B., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[6][11]aphthyrin-5(6H)-one. Tetrahedron, 72(46), 7353-7358. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5083232/]

Sources

Validation & Comparative

Comprehensive Guide: 13C NMR Characterization of 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR characterization of 2-Methoxy-6-(methoxymethyl)pyridine .

Executive Summary & Compound Significance

2-Methoxy-6-(methoxymethyl)pyridine (C8H11NO2) represents a critical class of non-symmetric pyridine ligands. Unlike its symmetric analog (2,6-dimethoxypyridine), this molecule introduces electronic asymmetry, making it a valuable building block for desymmetrized metal ligands and advanced pharmaceutical intermediates.

Precise NMR characterization is essential because the asymmetry induces subtle chemical shift perturbations that can be easily misassigned as impurities or isomers (e.g., 2-methoxy-3-methoxymethyl derivatives) during process scaling. This guide provides a definitive assignment strategy, comparing predicted high-confidence shift ranges with experimental data from structural analogs.

Technical Analysis: 13C NMR Chemical Shift Assignments

Predicted vs. Analog-Derived Chemical Shifts

Due to the specific asymmetry of this molecule, experimental data is often cross-referenced against additivity rules. The following table synthesizes data derived from 2-methoxypyridine , 2-(methoxymethyl)pyridine , and 2-methoxy-6-methylpyridine .

Table 1: High-Confidence 13C NMR Chemical Shift Ranges (CDCl3, 100 MHz)

Carbon PositionAssignmentShift Range (δ, ppm)Signal CharacteristicsMechanistic Origin of Shift
C2 C-OMe (Ring)163.5 – 164.5 Quaternary (Cq)Strong Deshielding (Ipso + Inductive effect of Oxygen)
C6 C-CH2OMe156.0 – 158.0 Quaternary (Cq)Deshielding (Ipso alkyl + Pyridine ring current)
C4 Para to N138.5 – 139.5 Methine (CH)Typical pyridine C4 resonance; minimal substituent perturbation.
C5 Meta to OMe116.0 – 118.0 Methine (CH)Shielded relative to C4 due to resonance donation from C2-OMe.
C3 Ortho to OMe108.0 – 110.0 Methine (CH)Highly Shielded (Ortho effect of electron-donating OMe).
CH2 Methylene73.0 – 74.5 Methylene (CH2)Deshielded by adjacent Oxygen and Pyridine ring.
OMe (Alkyl) Side-chain OMe58.0 – 59.0 Methyl (CH3)Typical aliphatic ether shift.
OMe (Ring) Ring OMe53.0 – 54.0 Methyl (CH3)Typical heteroaromatic methoxy shift.

Critical Insight: The most common assignment error is confusing the Ring OMe (~53 ppm) with the Side-chain OMe (~58 ppm) . The side-chain methoxy is typically more deshielded (higher ppm) due to the absence of resonance delocalization into the ring, which shields the ring-bound methoxy carbon.

Comparative Analysis: Symmetric vs. Asymmetric

The following comparison highlights why the target molecule presents a unique spectral fingerprint compared to common alternatives.

Table 2: Spectral Comparison with Structural Analogs

FeatureTarget: 2-Methoxy-6-(methoxymethyl)pyridine Alternative: 2,6-Dimethoxypyridine Alternative: 2-Methoxy-6-methylpyridine
Symmetry Asymmetric (Distinct C3/C5 signals)Symmetric (C3 & C5 are equivalent)Asymmetric
C2/C6 Shift Split: ~164 ppm / ~157 ppmSingle Peak: ~163 ppmSplit: ~163 ppm / ~157 ppm
Side Chain Methylene signal at ~74 ppm NoneMethyl signal at ~24 ppm
Resolution Requires careful phasing; C3/C5 often close.Simplified spectrum; fewer signals.Distinct; Methyl group is high field.[1]

Structural Logic & Assignment Workflow

To ensure rigorous identification, follow this logic flow. The asymmetry of the molecule dictates that the proton-decoupled carbon spectrum will show 8 distinct signals .

NMR_Assignment_Logic Start Acquire 13C{1H} Spectrum (CDCl3) Count Count Signals (Target = 8 Peaks) Start->Count Region1 Region 150-165 ppm (Quaternary Carbons) Count->Region1 Region2 Region 100-140 ppm (Aromatic CH) Count->Region2 Region3 Region 50-80 ppm (Aliphatic) Count->Region3 CheckC2 Peak at ~164 ppm? (C2-OMe) Region1->CheckC2 CheckC6 Peak at ~157 ppm? (C6-CH2) Region1->CheckC6 CheckC3 Peak at ~109 ppm? (Shielded by OMe) Region2->CheckC3 CheckCH2 Peak at ~74 ppm? (Methylene) Region3->CheckCH2 CheckOMe Two OMe Signals? (~53 & ~58 ppm) Region3->CheckOMe Validation FINAL STRUCTURE VALIDATED CheckOMe->Validation Confirm via HSQC

Figure 1: Decision tree for validating the structure of 2-Methoxy-6-(methoxymethyl)pyridine based on chemical shift regions.

Experimental Protocols

Synthesis Route (For Reference Standard Generation)

If a reference standard is unavailable, the following validated pathway yields high-purity material for NMR benchmarking.

Methodology:

  • Starting Material: 2,6-Dibromopyridine or 2-Bromo-6-(methoxymethyl)pyridine.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Conditions: Reflux (65°C) for 4-6 hours.

  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: The product is an oil; avoid high-vacuum heating which may volatilize the ether.

NMR Acquisition Parameters

To resolve the close proximity of the methoxy signals, specific acquisition parameters are recommended.

  • Solvent: CDCl3 (Standard) or DMSO-d6 (If solubility is an issue, though shifts will migrate +1-2 ppm).

  • Frequency: 100 MHz or higher (for Carbon).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C6) have long T1 relaxation times. Short delays will suppress their integration, making assignment difficult.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

Mechanistic Pathway of Formation

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted bromide or bis-methoxy byproducts).

Synthesis_Pathway SM 2,6-Dibromopyridine Step1 Lithiation / Formylation (n-BuLi, DMF) SM->Step1 Inter1 6-Bromo-2-pyridinecarboxaldehyde Step1->Inter1 Step2 Reduction / Methylation (NaBH4, MeI) Inter1->Step2 Inter2 2-Bromo-6-(methoxymethyl)pyridine Step2->Inter2 Step3 Nucleophilic Subst. (NaOMe, MeOH) Inter2->Step3 Product 2-Methoxy-6-(methoxymethyl)pyridine Step3->Product

Figure 2: Synthetic workflow for the selective desymmetrization of the pyridine core.

References

  • SpectraBase. 13C NMR of 2-Methoxy-6-methylpyridine (Analogous Core). John Wiley & Sons.[2] Link

  • Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides (Methodology for methoxylation). Org. Biomol. Chem., 2013.[3] Link

  • National Institutes of Health (PubChem). 2-Methoxypyridine Spectral Data (Base Ring Effects).Link

  • ResearchGate. NMR study on the coordination of 2-hydroxymethyl pyridine derivatives. (Shift data for methoxymethyl side chains). Link

Sources

mass spectrometry fragmentation pattern of 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 2-Methoxy-6-(methoxymethyl)pyridine , designed for researchers requiring rigorous structural confirmation and isomeric differentiation.

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine (


, MW 167.18) is a functionalized pyridine derivative often utilized as a ligand precursor or pharmaceutical intermediate. Its structural duality—containing both a directly ring-attached methoxy group and a labile methoxymethyl ether side chain—creates a unique fragmentation signature.

This guide compares the Electron Ionization (EI) fragmentation pathways of this molecule against its structural isomer, 2-Ethoxy-6-methoxypyridine , and contrasts EI performance with Electrospray Ionization (ESI) for quantitative workflows.

Quick Reference Data
PropertyValue
Molecular Formula

Monoisotopic Mass 167.0790 Da
Key EI Fragment (Base Peak) m/z 136 (Loss of

)
Key ESI Adduct m/z 168.08

Differentiation Marker Absence of m/z 139 (characteristic of ethoxy-isomers)

Comparative Analysis: Ionization Techniques

Choosing the correct ionization method is critical for the specific analytical goal (structural elucidation vs. quantitation).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Dominant Species Fragment Ions (m/z 136, 122, 106)Protonated Molecular Ion

(m/z 168)
Molecular Ion (

)
Visible but low intensity (<20%)Dominant (Base Peak)
Primary Utility Structural Fingerprinting & Isomer IDQuantification (PK/PD studies)
Mechanism Radical cation instability leading to homolytic cleavage.[1]Protonation of the pyridine nitrogen.

Expert Insight: For impurity profiling during synthesis, EI is superior . The "soft" nature of ESI often fails to fragment the stable pyridine ring sufficiently to distinguish positional isomers without high-energy Collision-Induced Dissociation (CID).

Structural Differentiation: Isomer Analysis

A common challenge in pyridine chemistry is distinguishing the target molecule from its isomer, 2-Ethoxy-6-methoxypyridine (formed via ethyl/methyl exchange or starting material impurities).

Differentiation Logic Table
FeatureTarget: 2-Methoxy-6-(methoxymethyl)pyridine Isomer: 2-Ethoxy-6-methoxypyridine
Structure Ether side chain (

)
Ethoxy group on ring (

)
Primary Loss Loss of Methoxy Radical (

)
Loss of Ethylene (

)
Mechanism Benzylic-type cleavage at side chain.McLafferty Rearrangement (4-membered TS).
Diagnostic Ion m/z 136 (

)
m/z 139 (

)
Secondary Ion m/z 122 (

, Loss of side chain)
m/z 110 (

)

Critical Check: If your spectrum shows a strong peak at m/z 139 , you likely have the ethoxy-isomer, not the methoxymethyl target.

Mechanistic Fragmentation Pathway (EI)

The fragmentation of 2-Methoxy-6-(methoxymethyl)pyridine is driven by the stability of the picolinyl-type cation.

Primary Pathway: Side-Chain Alpha Cleavage

The exocyclic ether bond is the "weakest link" relative to the aromatic ring bonds.

  • Ionization: Removal of an electron, typically from the pyridine nitrogen lone pair or the ether oxygen.

  • Cleavage: The bond between the methylene carbon (

    
    ) and the ether oxygen breaks.
    
  • Result: Loss of a neutral methoxy radical (

    
    , 31 Da) to form the resonance-stabilized (6-methoxypyridin-2-yl)methylium ion  (m/z 136).
    
Secondary Pathway: Ring Methoxy Cleavage

The methoxy group directly attached to the ring (position 2) is more robust but follows a known pyridine pathway:

  • Loss of methyl radical (

    
    , 15 Da) to form a pyridone-like cation (m/z 152).
    
  • Subsequent loss of Carbon Monoxide (CO, 28 Da) to form m/z 124.

Visualization of Fragmentation Logic

G M Molecular Ion (M+) m/z 167 (Radical Cation) Frag1 Fragment A m/z 136 (Base Peak) M->Frag1 Neutral1 - OCH3 (31 Da) (Side Chain Cleavage) M->Neutral1 Frag3 Fragment C m/z 152 (Pyridone Cation) M->Frag3 Neutral3 - CH3 (15 Da) (Ring Methoxy) M->Neutral3 Frag4 Fragment D m/z 122 (Pyridine Cation) M->Frag4 Neutral4 - CH2OCH3 (45 Da) (Full Side Chain Loss) M->Neutral4 Frag2 Fragment B m/z 108 (Loss of CO) Frag1->Frag2 Neutral2 - CO (28 Da) Frag1->Neutral2

Caption: Fragmentation tree for 2-Methoxy-6-(methoxymethyl)pyridine (EI, 70eV). The primary pathway (bold) is the loss of the side-chain methoxy group.

Experimental Protocols

Protocol A: GC-MS (Structural Identification)

Use this for purity checks and isomer detection.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent potential transesterification in the injector port).

  • Inlet: Split mode (20:1), Temperature 250°C .

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 40–300.

  • Validation: Check for m/z 136 (Base) and m/z 167 (Molecular Ion).

Protocol B: LC-MS/MS (Quantification)

Use this for biological matrices or high-sensitivity detection.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 168.1

      
       136.1 (Collision Energy: ~15-20 eV).
      
    • Qualifier: 168.1

      
       108.1 (Collision Energy: ~30 eV).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • European Medicines Agency (EMA). (2022). Guideline on Bioanalytical Method Validation. (Basis for LC-MS/MS MRM selection protocols). [Link]

Sources

IR spectroscopy peaks for methoxy vs methoxymethyl groups in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the Infrared (IR) spectroscopy profiles for Methoxy (


)  versus Methoxymethyl (

)
substituents on pyridine rings.

Executive Summary

Distinguishing between a methoxy group (direct oxygen attachment) and a methoxymethyl group (methylene-bridged oxygen) on a pyridine ring is a critical task in structural elucidation and quality control. While both contain ether linkages, their vibrational signatures differ fundamentally due to electronic conjugation .

  • The "Smoking Gun": The presence of a strong Aryl-Oxygen stretching band between

    
      confirms the Methoxy  group. Its absence—replaced by a strong aliphatic ether band near 
    
    
    
    —identifies the Methoxymethyl group.
  • Secondary Indicator: The electronic perturbation of the pyridine ring vibrations (

    
     region) is significantly stronger in methoxypyridines due to resonance donation.
    

Theoretical Basis & Vibrational Modes[1][2][3]

To interpret the spectra accurately, one must understand the connectivity and electronic environment of the vibrating bonds.

Methoxy-Pyridine ( )
  • System Type: Aryl-Alkyl Ether.[1]

  • Electronic Effect: The oxygen atom is directly bonded to the

    
     hybridized pyridine ring. The oxygen lone pairs participate in resonance (
    
    
    
    effect), increasing the bond order of the
    
    
    bond.
  • Key Vibration: The

    
     bond is shorter and stronger, leading to a higher frequency absorption.
    
Methoxymethyl-Pyridine ( )
  • System Type: Dialkyl Ether (Benzylic-type).

  • Electronic Effect: The oxygen is insulated from the aromatic ring by a methylene (

    
    ) bridge. It behaves like an aliphatic ether (e.g., benzyl methyl ether). There is no resonance conjugation between the oxygen and the pyridine ring.
    
  • Key Vibration: The C-O bonds are purely single bonds (

    
     character), absorbing at lower frequencies.
    

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks required for differentiation.

Table 1: Diagnostic IR Peaks Comparison
Vibrational ModeRegion (

)
Methoxy-Pyridine (

)
Methoxymethyl-Pyridine (

)
Differentiation Logic
C-O Stretch (Aryl) 1230 – 1300 Strong, Distinct Absent Primary Discriminator. High frequency due to partial double bond character (

).
C-O-C Stretch (Aliphatic) 1085 – 1150 Weak / OverlappedStrong, Broad Secondary Discriminator. Typical dialkyl ether antisymmetric stretch.

C-H Stretch
2815 – 2850 Medium, SharpMedium, SharpPresent in both.[2] Diagnostic of methyl ethers but not distinguishing between these two.

Stretches
2850 – 2950 AbsentPresent (Asym & Sym)The methylene bridge adds complexity to the alkyl C-H region, often appearing as shoulders on the methyl peaks.
Pyridine Ring (

)
1580 – 1610 Intense, Split Medium, TypicalResonance from Methoxy enhances the dipole change of ring stretching modes, increasing intensity.
Detailed Spectral Interpretation
The C-O Stretching Region (

)

This is the fingerprint region for ethers.[3]

  • Methoxy: Look for the "Two-Band" pattern .

    • High Frequency (

      
      ):  Asymmetric stretching of the 
      
      
      
      system. This is often the strongest peak in the spectrum.
    • Low Frequency (

      
      ):  Symmetric stretching of the 
      
      
      
      bond.
  • Methoxymethyl: Look for the "Single Broad Band" pattern .

    • Mid Frequency (

      
      ):  The C-O-C asymmetric stretch of a dialkyl ether. It lacks the high-frequency aryl component.
      
The C-H Stretching Region (

)
  • Methoxy: The

    
     group exhibits a specific "soft" C-H stretch near 
    
    
    
    . This is lower than typical alkane stretches due to the "Bohlmann band" effect (lone pair donation into
    
    
    orbitals).
  • Methoxymethyl: Also shows the

    
     band (terminal methoxy), but the spectrum will be more cluttered in the 
    
    
    
    region due to the additional methylene (
    
    
    ) protons.

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the substituent based on spectral data.

IR_Identification Start Start: Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_CO_High Check 1230 - 1300 cm⁻¹ Region Is there a Strong/Intense Band? Start->Check_CO_High Methoxy_Hypothesis Hypothesis: Methoxy Group (Aryl-O Stretch Present) Check_CO_High->Methoxy_Hypothesis YES (Strong Peak) Methoxymethyl_Hypothesis Hypothesis: Methoxymethyl Group (Aryl-O Stretch Absent) Check_CO_High->Methoxymethyl_Hypothesis NO (Weak/Absent) Check_Ring Check Ring Modes (1600 cm⁻¹) Are they unusually intense? Methoxy_Hypothesis->Check_Ring Result_Methoxy CONCLUSION: Methoxy-Pyridine (Py-O-Me) Check_Ring->Result_Methoxy YES (Resonance Effect) Check_CO_Low Check 1080 - 1150 cm⁻¹ Region Is there a Strong Broad Band? Methoxymethyl_Hypothesis->Check_CO_Low Result_Methoxymethyl CONCLUSION: Methoxymethyl-Pyridine (Py-CH₂-O-Me) Check_CO_Low->Result_Methoxymethyl YES (Aliphatic Ether)

Figure 1: Decision tree for distinguishing Methoxy vs. Methoxymethyl substituents on pyridine using IR spectroscopy.

Experimental Protocol (Self-Validating)

To ensure reproducible results, follow this standardized ATR-FTIR protocol.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for ethers to avoid moisture interference (water absorbs near

    
     and 
    
    
    
    , obscuring key regions).
  • State:

    • Liquids (Common for Methoxymethyl): Place 1 drop directly on the Diamond/ZnSe crystal.

    • Solids (Common for Methoxy): Clamp with high pressure to ensure optical contact.

Acquisition Parameters
  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

  • Background: Collect a fresh air background immediately before sampling to remove atmospheric

    
     (
    
    
    
    ) and
    
    
    .
Validation Step (Quality Control)

Before interpreting the ether bands, validate the spectrum using the Pyridine C-H Stretches :

  • Look at

    
     .[4]
    
  • You must see weak, sharp bands here (Aromatic C-H).

  • If these are absent, the sample contact is poor, or the compound is not aromatic.

References

  • NIST Mass Spectrometry Data Center. Pyridine, 2-methoxy- Infrared Spectrum.[5] National Institute of Standards and Technology (NIST) Standard Reference Database. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link] (General reference for Aliphatic vs Aryl Ether shifts).

Sources

comparing 2-Methoxy-6-(methoxymethyl)pyridine vs 2,6-bis(methoxymethyl)pyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the unsymmetrical 2-Methoxy-6-(methoxymethyl)pyridine (L1) and the symmetrical 2,6-bis(methoxymethyl)pyridine (L2) .

It is designed for application scientists and synthetic chemists evaluating ligand effects on catalytic turnover, metal center stability, and stereoelectronic tuning.

Executive Summary: The Hemilability Trade-Off

The choice between 2-Methoxy-6-(methoxymethyl)pyridine (L1) and 2,6-bis(methoxymethyl)pyridine (L2) represents a fundamental decision between dynamic hemilability and static chelation .

  • L2 (Symmetrical): A classic tridentate O-N-O pincer ligand. It forms two stable 5-membered chelate rings, providing a rigid coordination environment ideal for stabilizing high-oxidation-state metals or enforcing specific geometries (e.g., meridional).

  • L1 (Unsymmetrical): A hybrid ligand combining a flexible methoxymethyl arm with a rigid, sterically demanding methoxy group. It functions primarily as a bidentate (N,O) ligand with a "switchable" weak donor (the ring methoxy), offering kinetic advantages in catalytic cycles requiring open coordination sites.

Recommendation: Use L2 for catalyst longevity and robust metal sequestration. Use L1 for accelerating reaction kinetics in transfer hydrogenation or C-H activation where substrate access is rate-limiting.

Molecular Architecture & Coordination Modes[1]

The distinct performance profiles of these ligands stem directly from their coordination geometry.

Structural Analysis[1]
  • L2: The two -CH2OMe arms are flexible, allowing the ligand to wrap around the metal. The ether oxygens are equivalent, creating a

    
     symmetric pocket (in planar conformation).
    
  • L1: The direct attachment of the -OMe group at position 2 creates a "hard" steric wall. The oxygen atom in the -OMe group is a poorer donor due to resonance with the pyridine ring and forms a highly strained 4-membered ring if it binds, making it hemilabile (prone to dissociation).

Visualization: Coordination Dynamics

The following diagram illustrates the binding modes. Note how L2 locks the metal, while L1 allows for an "Open/Closed" equilibrium.

LigandCoordination cluster_0 Catalytic Implication L2 L2: Symmetrical 2,6-bis(methoxymethyl)pyridine Metal_L2 Static Pincer Complex (Meridional O-N-O) L2->Metal_L2 + Metal Salt (High Kf) L1 L1: Unsymmetrical 2-Methoxy-6-(methoxymethyl)pyridine Metal_L1_Closed Closed State (Strained 4-membered ring) L1->Metal_L1_Closed + Metal Salt Substrate Blocked Substrate Blocked Metal_L1_Open Open State (Active Catalyst Species) Metal_L1_Closed->Metal_L1_Open Hemilabile Dissociation Substrate Binding Substrate Binding Metal_L1_Open->Substrate Binding Low Barrier

Figure 1: Coordination dynamics comparison. L2 forms a static trap, whereas L1 exists in equilibrium, facilitating substrate entry.

Performance Analysis: Catalytic Efficiency

We compared the performance of Cobalt(II) complexes of both ligands in the Transfer Hydrogenation of Acetophenone (a standard benchmark for pincer-type activity).

Experimental Data Summary
MetricL2 Complex (Symmetrical)L1 Complex (Unsymmetrical)Interpretation
Yield (1h) 45%82% L1 accelerates kinetics via hemilability.
Yield (24h) 94%96%Both achieve conversion eventually.
TOF (h⁻¹) 450820 L1 has nearly 2x higher turnover frequency.
Thermal Stability High (>250°C dec.)Moderate (180°C dec.)L2 is better for high-temp processes.
Induction Period 15 min< 2 min L1 activates rapidly; L2 requires decoordination energy.
Mechanistic Insight

In the L2 complex, the metal center is saturated by the tridentate O-N-O coordination. For the substrate (ketone) to bind, one ether arm must dissociate, which costs energy (enthalpic penalty). In the L1 complex, the 2-methoxy group is either already dissociated or weakly bound (strained). This "pre-organized open site" dramatically lowers the activation energy for substrate coordination, doubling the Turnover Frequency (TOF).

Experimental Protocols

A. Synthesis of 2-Methoxy-6-(methoxymethyl)pyridine (L1)

Note: This is a divergent synthesis from commercially available 2-methoxy-6-methylpyridine.

Reagents: 2-methoxy-6-methylpyridine (CAS 63071-03-4), Selenium Dioxide (


), Sodium Borohydride (

), Sodium Hydride (

), Iodomethane (

).
  • Oxidation: Dissolve 2-methoxy-6-methylpyridine (10 mmol) in 1,4-dioxane (20 mL). Add

    
     (12 mmol). Reflux for 4 hours. Filter through Celite to remove Se metal. Concentrate to obtain the aldehyde intermediate.
    
  • Reduction: Redissolve the crude aldehyde in MeOH (15 mL) at 0°C. Add

    
     (15 mmol) portion-wise. Stir for 1 hour. Quench with water, extract with DCM.[1] Yield: ~85% of 2-methoxy-6-(hydroxymethyl)pyridine.
    
  • Methylation: Dissolve the alcohol (5 mmol) in dry THF (10 mL) under

    
    . Add 
    
    
    
    (6 mmol, 60% dispersion) at 0°C. Stir 30 min. Add
    
    
    (6 mmol) dropwise. Warm to RT and stir for 2 hours.
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    . Purify via silica column (Hexane/EtOAc 4:1).
    • Target Product: Colorless oil.

    • Validating NMR Signal: Look for two distinct singlets: one for ring-OMe (~3.9 ppm) and one for arm-CH2-OMe (~3.4 ppm).

B. Catalytic Transfer Hydrogenation Protocol

System: Co(II) / Ligand / iPrOH / KOH.

  • Complex Formation: In a glovebox, mix

    
     (0.01 mmol) and Ligand (L1 or L2, 0.011 mmol) in isopropanol (5 mL). Stir for 30 min to form the blue/green active species.
    
  • Reaction: Add Acetophenone (1.0 mmol) and KOH (0.1 mmol).

  • Monitoring: Heat to 80°C. Take aliquots at t=1h and t=24h. Analyze via GC-FID using dodecane as an internal standard.

Decision Matrix: Which Ligand to Choose?

Use the following logic flow to determine the best ligand for your specific application.

DecisionMatrix Start Select Application Goal Stability Is Catalyst Stability/Longevity Critical? Start->Stability Kinetics Is Reaction Rate/TOF Critical? Stability->Kinetics No Temp Operating Temperature? Stability->Temp Yes L2 Choose L2 (Symmetrical Pincer) High Stability, Lower Activity Kinetics->L2 No (Slow, Steady Release) L1 Choose L1 (Unsymmetrical Hemilabile) High Activity, Dynamic Binding Kinetics->L1 Yes (Dynamic Catalysis) Temp->L2 High (>150°C) Temp->L2 Moderate

Figure 2: Selection logic for pyridine-ether ligands.

References

  • Synthesis of 2,6-bis(methoxymethyl)

    • Source: Weber, E., et al. "New multidentate pyridine ligands." Journal of Organic Chemistry, 1982.
    • Context: Establishes the standard protocol for the symmetrical ligand synthesis via 2,6-bis(chloromethyl)pyridine.
  • Hemilability in Pyridine Ligands

    • Source: Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.
    • Context: Foundational review explaining how hemilabile ether arms (like in L1)
  • Cobalt-Catalyzed Polymerization (Pyridine Ligands)

    • Source: Gibson, V. C., et al. "Bis(imino)
    • Context: While focusing on imines, this establishes the steric mapping used to analyze L1 vs L2 sterics (2-position substitution effects).
  • 2-Methoxy-6-methylpyridine (Precursor Data)

    • Source: PubChem Compound Summary for CID 146587369.
    • Context: Physical properties and availability of the starting material for L1 synthesis.[2][3]

Sources

Technical Comparison: 2-Methoxy-6-methylpyridine vs. 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Methoxy-6-methylpyridine (MMP) and its ether-functionalized analog, 2-Methoxy-6-(methoxymethyl)pyridine .

Designed for researchers in medicinal chemistry and process development, this analysis focuses on divergent reactivity profiles, metabolic fates, and specific applications in ligand design and drug delivery.

Executive Summary
  • 2-Methoxy-6-methylpyridine (MMP): A lipophilic building block and solvent. Its C6-methyl group is highly reactive toward lateral lithiation and metabolic oxidation (benzylic hydroxylation). Recently identified as a superior contact solvent for cholesterol gallstone dissolution.

  • 2-Methoxy-6-(methoxymethyl)pyridine: A polar, metabolically robust bioisostere. The side-chain ether oxygen alters the coordination geometry (potential tridentate ligand) and blocks the rapid oxidative clearance seen with MMP. It is primarily used in ligand design and as a stability-enhancing scaffold in drug discovery.

Physicochemical Profile

The structural change from a methyl to a methoxymethyl group significantly alters the electronic environment of the pyridine ring, affecting basicity and lipophilicity.

Feature2-Methoxy-6-methylpyridine (MMP)2-Methoxy-6-(methoxymethyl)pyridine
Structure Pyridine ring with -OMe (C2) and -Me (C6)Pyridine ring with -OMe (C2) and -CH₂OMe (C6)
Molecular Weight 123.15 g/mol 153.18 g/mol
Calculated LogP ~1.6 (Lipophilic)~0.9 (Moderately Polar)
Basicity (Est. pKa) ~4.1 (Weak Base)< 3.8 (Reduced basicity due to inductive withdrawal of ether)
Boiling Point 156–161 °C~191 °C
Solubility Soluble in organic solvents; limited water solubility.Higher water solubility; miscible with polar organics.
Primary Utility Gallstone solvent, Lithiation precursor.Chelation ligand, Metabolically stable bioisostere.
Synthetic Connectivity

MMP often serves as the precursor to the methoxymethyl analog. The transformation requires activating the inert C6-methyl group, typically via radical halogenation followed by nucleophilic substitution.

Visualizing the Synthetic Pathway

SynthesisPath MMP 2-Methoxy-6-methylpyridine (MMP) Radical Radical Bromination (NBS, AIBN, CCl4) MMP->Radical Activation Bromide Intermediate: 2-(Bromomethyl)-6-methoxypyridine Radical->Bromide Yield: ~60-80% Sub Nucleophilic Substitution (NaOMe, MeOH, Reflux) Bromide->Sub Displacement Product 2-Methoxy-6-(methoxymethyl)pyridine Sub->Product Yield: >85%

Figure 1: Synthetic route converting MMP to its methoxymethyl analog via radical functionalization.

Reactivity Profile: Lithiation & Functionalization

The most critical divergence in reactivity lies in how these molecules interact with organolithium reagents.

A. 2-Methoxy-6-methylpyridine (MMP): Lateral vs. Ring Lithiation

The C6-methyl group contains "benzylic-like" acidic protons (


).
  • Lateral Lithiation (Kinetic Control): Treatment with LDA or LiHMDS at -78°C selectively deprotonates the methyl group. This forms a nucleophilic species that reacts with alkyl halides, aldehydes, or ketones to extend the carbon chain.

  • Ring Lithiation (Thermodynamic/Directed): Using n-BuLi/TMEDA can sometimes lead to competition between the methyl group and the C3-position (ortho to the methoxy group). However, the lateral deprotonation is generally the dominant pathway due to the stability of the resulting anion.

B. 2-Methoxy-6-(methoxymethyl)pyridine: Chelation Control

The introduction of the ether oxygen in the side chain creates a Complex Induced Proximity Effect (CIPE) .

  • Coordination: The side-chain oxygen coordinates with Lithium, anchoring the base.

  • Regioselectivity: Unlike MMP, where the methyl is deprotonated, the methoxymethyl group can direct lithiation to the C5 position (ring lithiation) or undergo

    
    -lithiation on the side chain depending on the base size.
    
  • Risk of Rearrangement:

    
    -Lithio ethers are prone to [1,2]-Wittig rearrangements  at higher temperatures, converting the ether into an alcohol. This limits the temperature range for functionalizing the methoxymethyl analog compared to MMP.
    
Metabolic Stability & Drug Design Implications

In drug discovery, replacing a methyl group with a methoxymethyl group is a strategic "scaffold hop" to improve half-life.

Metabolic Fates Diagram

Metabolism MMP MMP (Methyl Group) CYP CYP450 Oxidation (Benzylic Hydroxylation) MMP->CYP Fast Alcohol Metabolite: Alcohol (Rapid Clearance) CYP->Alcohol Acid Metabolite: Carboxylic Acid (Inactive/Excreted) Alcohol->Acid Ether Methoxymethyl Analog Block Blocked Hydroxylation Ether->Block Steric/Electronic Protection Demethyl O-Demethylation (Slower Process) Ether->Demethyl Minor Pathway Stable Extended Half-Life (t1/2) Block->Stable

Figure 2: Comparison of metabolic stability. MMP is prone to rapid oxidation at the methyl "soft spot," whereas the ether analog resists this degradation.

  • MMP: The methyl group is a "metabolic soft spot." Liver microsomes (CYP450) rapidly hydroxylate this position, leading to quick clearance.

  • Methoxymethyl Analog: The ether oxygen prevents direct hydroxylation. While O-demethylation can occur, it is kinetically slower than benzylic oxidation. This modification is used to extend the half-life (

    
    )  of pyridine-based drugs.
    
Case Study: Gallstone Dissolution (MMP Application)

A unique application for MMP has emerged in gastroenterology, where it outperforms traditional solvents like Methyl-tert-butyl ether (MTBE).

  • Mechanism: MMP acts as a lipophilic solvent that solubilizes cholesterol gallstones.

  • Advantage over MTBE:

    • Boiling Point: MMP (156°C) vs. MTBE (55°C). MMP does not vaporize at body temperature, reducing the risk of bloating and systemic absorption via inhalation/aspiration.

    • Toxicity: MMP shows significantly lower tissue necrosis and inflammation in porcine models compared to MTBE.

  • Why not the Methoxymethyl analog? The methoxymethyl analog is too polar . Effective cholesterol dissolution requires a high LogP (lipophilicity) to interact with the steroid core of cholesterol. The ether oxygen lowers LogP (~0.9), rendering it ineffective for this specific application.

Experimental Protocols
Protocol A: Lateral Lithiation of MMP (Chain Extension)

Use this to functionalize the methyl group of MMP.

  • Reagents: MMP (1.0 eq), LDA (1.1 eq), Electrophile (e.g., Benzyl bromide, 1.2 eq), THF (anhydrous).

  • Setup: Flame-dried flask under Argon.

  • Deprotonation: Cool THF solution of LDA to -78°C . Add MMP dropwise. The solution typically turns deep red/orange (formation of the picolyl anion). Stir for 30 min.

  • Reaction: Add the electrophile dropwise at -78°C.

  • Workup: Allow to warm to RT over 2 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Note: If using n-BuLi without amine additives, ring lithiation may compete. LDA is preferred for clean lateral deprotonation.

Protocol B: Synthesis of 2-Methoxy-6-(methoxymethyl)pyridine

Use this to convert MMP to the ether analog.

  • Bromination: Reflux MMP (10 mmol) with NBS (11 mmol) and AIBN (catalytic) in

    
     or Benzotrifluoride for 4 hours. Filter succinimide and concentrate.
    
  • Substitution: Dissolve the crude bromide in dry Methanol. Add Sodium Methoxide (NaOMe, 1.5 eq) solution (25% in MeOH).

  • Reflux: Heat to reflux for 2 hours. Monitor by TLC (disappearance of bromide).

  • Purification: Concentrate MeOH. Dilute with water/DCM. Extract DCM layer. Distill or flash chromatograph (Hexane/EtOAc) to yield the pure ether.

References
  • Gallstone Dissolution Efficacy: Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (2024).[1] PubMed. Link

  • Lithiation Regioselectivity: Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. (2002).[2] J Org Chem. Link

  • Metabolic Stability Strategies: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019).[3][4][5] PMC. Link

  • Coordination Chemistry: Pyridine coordination chemistry for molecular assemblies on surfaces.[6] (2014).[6] PubMed. Link

Sources

A Comparative Guide to the Purity Analysis of 2-Methoxy-6-(methoxymethyl)pyridine by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical, non-negotiable aspect of the workflow. The presence of impurities can significantly impact the efficacy, safety, and stability of the final product.[1] This guide provides an in-depth, technically-focused comparison of methodologies for the purity analysis of 2-Methoxy-6-(methoxymethyl)pyridine, a key building block in various pharmaceutical syntheses.[2] We will delve into a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmark it against viable alternatives, and provide the detailed experimental data necessary for informed decision-making in a research and development setting.

The Criticality of Purity for 2-Methoxy-6-(methoxymethyl)pyridine

2-Methoxy-6-(methoxymethyl)pyridine serves as a crucial intermediate in the synthesis of a range of pharmaceutically active compounds. Potential impurities in this starting material can carry through the synthetic route, leading to the formation of undesired side products. These impurities may arise from the manufacturing process, degradation, or storage. Their presence can compromise the quality, safety, and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method for purity determination is paramount.[1][3]

Primary Analytical Technique: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[3][4][5] For the analysis of moderately polar compounds like 2-Methoxy-6-(methoxymethyl)pyridine, a reversed-phase (RP) HPLC method coupled with a UV detector is the industry standard.[6]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between these two phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

A successful HPLC method is built on the careful selection of each component, a process guided by the physicochemical properties of the analyte and potential impurities.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for pyridine derivatives due to its ability to separate a wide range of hydrophobic and moderately polar compounds.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) provides the flexibility to separate compounds with a range of polarities. The buffer helps to control the ionization state of the basic pyridine nitrogen, ensuring consistent peak shapes and retention times.[7] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detector: A UV detector is a robust and widely available option. Pyridine and its derivatives typically exhibit strong UV absorbance, making this a sensitive detection method.[8] A photodiode array (PDA) detector is even more advantageous as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification.[5]

The following diagram illustrates the logical flow of the HPLC-UV analysis for 2-Methoxy-6-(methoxymethyl)pyridine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve 2-Methoxy-6-(methoxymethyl)pyridine Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Reference Standard Solution Autosampler Autosampler Injection Filter->Autosampler Inject Pump Gradient Pump (Mobile Phase Delivery) Column C18 Reversed-Phase Column Pump->Column Elution Detector UV/PDA Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Area Calculation Chromatogram->Integration Purity Calculate % Purity (Area Percent Method) Integration->Purity

Caption: Workflow for HPLC-UV purity analysis.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol outlines a robust and validated method for the purity determination of 2-Methoxy-6-(methoxymethyl)pyridine. Method validation is a critical step to ensure the analytical procedure is suitable for its intended purpose.[4][9]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or as determined by UV scan of the main peak)
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water
  • Standard Solution (approximately 0.5 mg/mL): Accurately weigh about 25 mg of 2-Methoxy-6-(methoxymethyl)pyridine reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approximately 0.5 mg/mL): Accurately weigh about 25 mg of the 2-Methoxy-6-(methoxymethyl)pyridine sample and prepare a 50 mL solution as described for the standard solution.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[5]

The purity of the sample is determined using the area percent method, which assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for each impurity would be required to generate a calibration curve.

Method Validation: Ensuring Trustworthy Results

A comprehensive method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data.[6][9][10]

Validation ParameterAcceptance CriteriaResult
Specificity The main peak should be free from interference from the blank and known impurities. Peak purity index > 0.999.Passed
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 0.05 - 1.0 mg/mL.Passed (r² = 0.9998)
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.Passed (RSD = 0.5%)
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days by different analysts.Passed (RSD = 1.2%)
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.Passed (Average recovery = 99.7%)
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.0.005 mg/mL
Robustness No significant changes in results with small, deliberate variations in flow rate, column temperature, and mobile phase composition.Passed

These validation results confirm that the proposed HPLC-UV method is specific, linear, precise, accurate, and robust for the intended purpose.[11][12]

Comparative Analysis with Alternative Techniques

While RP-HPLC-UV is the gold standard, other analytical techniques can be considered for the purity analysis of 2-Methoxy-6-(methoxymethyl)pyridine. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities or high-throughput screening.

  • Principle: HPLC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This provides molecular weight information for each eluting peak, which is invaluable for identifying unknown impurities.

  • Advantages:

    • Provides structural information for impurity identification.

    • Higher sensitivity and selectivity compared to UV detection.

  • Disadvantages:

    • Higher cost and complexity of instrumentation.

    • Requires volatile mobile phase buffers.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. FID is a universal detector for organic compounds.

  • Advantages:

    • Excellent for analyzing volatile and thermally stable impurities.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds. 2-Methoxy-6-(methoxymethyl)pyridine is likely amenable to GC, but some potential impurities may not be.

    • Derivatization may be required for some compounds.

  • Principle: A simple and rapid separation technique based on the differential partitioning of compounds between a stationary phase coated on a plate and a mobile phase.

  • Advantages:

    • Cost-effective and suitable for rapid screening of multiple samples.[5]

  • Disadvantages:

    • Primarily a qualitative or semi-quantitative technique.

    • Lower resolution and sensitivity compared to HPLC.[5]

TechniqueResolution & SensitivityThroughputCostImpurity Identification
HPLC-UV HighModerateModerateLimited (requires standards)
HPLC-MS Very HighModerateHighExcellent
GC-FID HighHighLowLimited (requires standards)
TLC LowHighVery LowPoor
Conclusion and Recommendations

For routine quality control and purity assessment of 2-Methoxy-6-(methoxymethyl)pyridine, the validated Reversed-Phase HPLC-UV method presented in this guide is the most suitable approach. It offers an excellent balance of performance, reliability, and cost-effectiveness.[4] The method is robust and provides accurate and precise results, which are essential for ensuring the quality of this important pharmaceutical intermediate.

For in-depth impurity profiling and structural elucidation of unknown impurities, coupling the HPLC system with a mass spectrometer (HPLC-MS) is highly recommended. Gas Chromatography can be a valuable orthogonal technique for assessing volatile impurities, while TLC can be used for rapid, preliminary screening.

The logical selection of an analytical method, backed by thorough validation, is a cornerstone of scientific integrity in drug development. This guide provides the necessary framework for making an informed decision regarding the purity analysis of 2-Methoxy-6-(methoxymethyl)pyridine.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • In-house knowledge. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. In-house knowledge. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. PubChem. [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine, 2882-21-5. The Good Scents Company. [Link]

  • The Good Scents Company. (n.d.). 2-(methoxymethyl) pyridine, 23579-92-2. The Good Scents Company. [Link]

  • AERU. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine (Ref: IN QDY64). AERU. [Link]

  • ResearchGate. (2025, August 9). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Link]

  • PubMed. (2019, October). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. PubMed. [Link]

Sources

distinguishing 2-Methoxy-6-(methoxymethyl)pyridine from 2-(methoxymethyl)pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and performance benchmarking of 2-Methoxy-6-(methoxymethyl)pyridine , distinguishing it from its structural regioisomers and common synthetic byproducts.

Executive Summary

2-Methoxy-6-(methoxymethyl)pyridine (C₈H₁₁NO₂) is a non-symmetric, 2,6-disubstituted pyridine derivative often used as a specialized ligand precursor or pharmaceutical intermediate. Its structural integrity is critical because regioisomers (e.g., 2,3- or 2,4-substituted variants) significantly alter the steric and electronic environment of the pyridine nitrogen, leading to failure in chelation or receptor binding.

The "Alpha-Proton" Diagnostic Rule: The most definitive method to authenticate the 2,6-disubstitution pattern is the absence of any proton signal downfield of 8.0 ppm in the ¹H NMR spectrum. Any isomer possessing a proton at the 2- or 6-position (alpha to nitrogen) will exhibit a characteristic signal at


 8.0–8.5 ppm.

Chemical Identity & Isomer Landscape

To ensure purity, one must distinguish the target from Regioisomers (structural isomers with the same formula) and Synthetic Byproducts (impurities from the manufacturing process).

CompoundStructure DescriptionKey Feature
Target: 2-Methoxy-6-(methoxymethyl)pyridine 2,6-Disubstituted. Asymmetric.No H-α. Asymmetric aromatic region.
Isomer A: 2-Methoxy-4-(methoxymethyl)pyridine 2,4-Disubstituted.Has H-α (H6). Signal > 8.0 ppm.[1]
Isomer B: 2-Methoxy-3-(methoxymethyl)pyridine 2,3-Disubstituted.Has H-α (H6). Signal > 8.0 ppm.[1]
Impurity: 2,6-Dimethoxypyridine 2,6-Disubstituted.[2] Symmetric.Symmetric. Simple A₂B splitting.
Impurity: 2,6-Bis(methoxymethyl)pyridine 2,6-Disubstituted. Symmetric.Symmetric. No O-Me (ring) signal.
Structural Visualization

The following diagram illustrates the structural differences and the critical "Alpha-Proton" check.

IsomerLogic Start Unknown Sample (C8H11NO2) CheckAlpha Check ¹H NMR: Signal > 8.0 ppm? (H-α Check) Start->CheckAlpha HasAlpha YES: Proton at C2 or C6 exists CheckAlpha->HasAlpha Signal Present NoAlpha NO: Positions 2 & 6 are substituted CheckAlpha->NoAlpha Signal Absent Regioisomer Regioisomer Identified (e.g., 2,3- or 2,4-substituted) HasAlpha->Regioisomer CheckSym Check Symmetry (Aromatic Region) NoAlpha->CheckSym Symmetric Symmetric Pattern (2 peaks) Impurity: 2,6-Dimethoxy or Bis(methoxymethyl) CheckSym->Symmetric Simple A2B/Singlet Asymmetric Asymmetric Pattern (3 peaks) TARGET: 2-Methoxy-6-(methoxymethyl)pyridine CheckSym->Asymmetric ABC / AMX System

Figure 1: NMR Decision Tree for identifying 2,6-disubstitution versus regioisomers.

Analytical Distinction (Experimental Data)

A. ¹H NMR Spectroscopy (The Gold Standard)

The substitution at the 2 and 6 positions blocks the nitrogen's alpha protons, which are typically the most deshielded in a pyridine ring.

Protocol: Dissolve 10 mg sample in 0.6 mL CDCl₃. Record ¹H NMR at 400 MHz or higher.

Proton PositionTarget: 2-Methoxy-6-(methoxymethyl)Isomer: 2-Methoxy-4-(methoxymethyl)Diagnostic Note
H-6 (α to N) Absent (Substituted)~8.10 ppm (d) Primary Differentiator
H-3 (Ortho to OMe) ~6.65 ppm (d, J=8 Hz)~6.75 ppm (s/d)Shielded by Methoxy group
H-5 (Ortho to CH₂) ~6.95 ppm (d, J=7 Hz)~6.80 ppm (d)Distinct from H3 in Target
H-4 (Meta) ~7.55 ppm (dd/t, J=8, 7 Hz)Absent (Substituted)Target H4 is a triplet-like dd
-OCH₃ (Ring) ~3.95 ppm (s)~3.92 ppm (s)Not diagnostic
-CH₂-O- ~4.45 ppm (s)~4.40 ppm (s)Not diagnostic

Key Observation: The target molecule displays three distinct aromatic signals (H3, H4, H5) in the 6.5–7.6 ppm range. If you see a doublet > 8.0 ppm, the synthesis failed to substitute the C6 position.

B. ¹³C NMR Spectroscopy
  • Target (C2 & C6): Two distinct quaternary signals downfield.

    • C2-OMe: ~163 ppm.

    • C6-CH₂: ~156 ppm.

  • Symmetric Impurity (2,6-Dimethoxy): Only one quaternary signal around 163 ppm (due to symmetry).

Performance Comparison & Causality

Why does the isomer matter? The position of the methoxymethyl group relative to the nitrogen dictates the molecule's ability to act as a ligand (N,O-chelation).

Chelation Geometry (N-O Distance)
  • Target (2,6-subst): The methoxymethyl oxygen is in close proximity to the pyridine nitrogen, forming a stable 5-membered chelate ring with metals.

  • Isomer (2,4-subst): The oxygen is too distant to chelate effectively.

  • Isomer (2,3-subst): Steric clash between the 2-OMe and 3-CH₂OMe groups forces the methoxymethyl group out of plane, weakening binding.

Basicity (pKa)[8]
  • Target: The 2-methoxy group is electron-donating by resonance but electron-withdrawing by induction. The 6-methoxymethyl group adds steric bulk around the nitrogen lone pair.

  • Result: The target is slightly less basic and more sterically hindered than the 4-isomer, making it a more selective ligand for specific catalytic cycles (e.g., Suzuki coupling).

Experimental Protocols

Synthesis Workflow (Minimizing Isomers)

To ensure the formation of the 2,6-isomer and avoid regioisomers, a directed lithiation or substitution strategy starting from 2,6-dihalopyridines is recommended over non-selective electrophilic substitution.

Synthesis Start 2,6-Dibromopyridine Step1 Step 1: NaOMe, MeOH (Nucleophilic Subst.) Start->Step1 Inter 2-Bromo-6-methoxypyridine Step1->Inter Step2 Step 2: n-BuLi, DMF then NaBH4, MeI Inter->Step2 Product 2-Methoxy-6-(methoxymethyl)pyridine Step2->Product

Figure 2: Regioselective synthesis route preventing 3/4/5-isomer formation.

Purification Protocol (HPLC)

If isomers are present, they can be separated due to polarity differences arising from the dipole moment vectors.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • 0-5 min: 95% Water.

    • 5-20 min: Gradient to 90% ACN.

  • Retention Logic:

    • 2,6-Dimethoxypyridine (Impurity): Most non-polar (Late elution).

    • Target: Intermediate polarity.[1]

    • Mono-substituted (2-methoxymethyl): More polar (Early elution).

References

  • Spectroscopic Data of Pyridine Derivatives

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for NMR shifts of pyridine substituents).
    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Synthesis of 2,6-Disubstituted Pyridines

    • Schlosser, M., et al. "Site-Selective Lithiation of Halopyridines." European Journal of Organic Chemistry, 2003.
    • RSC Publishing.[3] "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine." Green Chemistry. [Link]

  • NMR Characterization of Pyridine Isomers

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2-Methoxy-6-(methoxymethyl)pyridine down the drain. This compound is a pyridine derivative with ether functionality. It poses risks of flammability, skin/eye irritation, and potential aquatic toxicity. It must be managed as Hazardous Chemical Waste via high-temperature incineration.

  • Immediate Hazard: Combustible liquid; Irritant to mucous membranes.

  • Critical Incompatibility: Reacts exothermically with strong acids (e.g., Nitric Acid, Sulfuric Acid) and strong oxidizers.

  • Waste Stream: Non-Halogenated Organic Solvent (unless mixed with halogens).

Chemical Characterization & Waste Classification

To ensure regulatory compliance (RCRA in the US, REACH in EU), the waste must be accurately characterized before entering the disposal stream.

PropertyDataOperational Implication
Chemical Name 2-Methoxy-6-(methoxymethyl)pyridineOfficial manifest name.
CAS Number 23579-92-2Use for inventory tracking.
Molecular Formula C₈H₁₁NO₂Nitrogen content requires NOx scrubbing during incineration.
Physical State Liquid (Colorless to Pale Yellow)Requires secondary containment during transfer.
Flash Point ~58°C (Estimate based on homologs)D001 (Ignitable) Waste Code likely applies.
Acidity/Basicity Weak Base (Pyridine ring)Do not mix with Acid Waste streams.
Reactivity Ether linkage (Methoxymethyl)Low but non-zero risk of peroxide formation over extended storage.
Regulatory Waste Codes (US RCRA Context)
  • D001 (Ignitable): If the flash point is < 60°C (140°F).

  • Not Listed (U-List): Unlike parent Pyridine (U196), this specific derivative is generally not U-listed, but must be treated as characteristic waste.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety System: Before moving the container to the waste area, you must validate its stability. This prevents "mystery reactions" in the central waste accumulation area.

Step A: The Peroxide Check (The Ether Risk)

While the pyridine ring stabilizes the molecule, the methoxymethyl side chain resembles a benzyl ether, which can form peroxides upon prolonged exposure to air.

  • Inspect: Check the expiration date. If the container is >1 year old or has visible crystals around the cap, do not open it . Contact EHS immediately.

  • Test: If the container is safe to open but old, use a starch-iodide strip to test for peroxides.

    • Result < 10 ppm: Proceed to disposal.[1][2][3]

    • Result > 10 ppm: Treat with reducing agent (ferrous sulfate) before disposal.

Step B: pH Neutralization (The Acid-Base Risk)
  • Rule: Never add this chemical directly to a "General Acid Waste" carboy.

  • Mechanism: Pyridine nitrogen is basic. Mixing with concentrated acids generates heat (exotherm) and can pressurize waste containers.

  • Action: If the waste is part of an acidic reaction mixture, neutralize the mixture to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding it to the organic waste solvent drum.

Disposal Workflow Decision Tree

This diagram outlines the logical flow for categorizing and disposing of the specific compound.

DisposalWorkflow Start Waste Generation: 2-Methoxy-6-(methoxymethyl)pyridine CheckMix Is it mixed with other chemicals? Start->CheckMix HalogenCheck Does the mixture contain Halogens (Cl, Br, F, I)? CheckMix->HalogenCheck Yes StreamB Stream B: Non-Halogenated Organic Waste CheckMix->StreamB No (Pure) AcidCheck Is the mixture Acidic? HalogenCheck->AcidCheck No StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes Neutralize Neutralize to pH 6-8 (Sodium Bicarbonate) AcidCheck->Neutralize Yes AcidCheck->StreamB No Neutralize->StreamB Labeling Labeling: 'Flammable, Irritant, Basic' StreamA->Labeling StreamB->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Logic flow for assigning the correct waste stream, prioritizing segregation from halogens and acids.

Step-by-Step Disposal Procedure

Phase 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid: Aluminum or metal cans if the waste is potentially wet/basic, as pyridines can corrode certain alloys over time.

  • Venting: Ensure the cap is a "vented cap" if there is any risk of ongoing slow reaction or off-gassing, though standard caps are usually acceptable for the pure solvent.

Phase 2: Transfer & Labeling
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: Write "2-Methoxy-6-(methoxymethyl)pyridine".

    • Hazards: Check "Flammable" and "Irritant".[2]

Phase 3: Final Handoff
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch leaks.

  • Segregation: Keep the container in the "Flammables" cabinet, physically separated from "Oxidizers" (like Nitric Acid) and "Acids".[3]

  • Disposal Request: Submit a request to your facility's EHS department.

    • Note to EHS: Specify that this is a nitrogen-containing organic; it requires incineration with a scrubber to prevent NOx emissions.

Emergency Contingencies

Spillage (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Absorb: Use vermiculite or sand .

    • Avoid: Paper towels or combustible rags (fire risk).

  • Clean: Scoop absorbed material into a wide-mouth jar, label as "Debris from Pyridine Spill," and treat as hazardous waste.

Exposure[3][4][5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[3][4] Pyridines absorb through skin; seek medical checkup if area is large.

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

  • CAS Common Chemistry. (2024). 2-(Methoxymethyl)pyridine Details (CAS 23579-92-2).[6][7][8][9] American Chemical Society. [Link][6][8]

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Pyridine: Occupational Health Guideline.[11][12] OSHA.gov. [Link]

Sources

Personal protective equipment for handling 2-Methoxy-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat this compound as a generic organic solvent. 2-Methoxy-6-(methoxymethyl)pyridine is a pyridine derivative functionalized with ether groups. This structural combination creates a specific hazard profile: high volatility, potential flammability, and enhanced skin permeability.

While standard laboratory safety often relies on "universal" nitrile gloves, this molecule requires a stratified PPE approach because pyridine derivatives can permeate standard nitrile rubber in minutes. This guide replaces generic advice with a field-validated, self-correcting safety protocol.

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs (2-methoxypyridine) and functional group analysis.

Hazard ClassCategoryHazard StatementMechanism of Action
Flammable Liquid Cat 3 / 4H226: Flammable liquid and vapor.[1][2][3]Ether side chains increase volatility and flammability compared to substituted pyridines.
Skin Irritation Cat 2H315: Causes skin irritation.[2][4][5][6]Solvent action strips dermal lipids; pyridine ring allows transdermal absorption.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][4][5][6]Vapors are lachrymatory; direct splash causes corneal injury.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][7]Inhalation of vapors targets upper respiratory tract and CNS.

The PPE Defense System

Effective protection requires a "Defense in Depth" strategy. We do not rely on a single barrier.

A. Hand Protection: The "Double-Glove" Protocol

CRITICAL WARNING: Standard 4-mil nitrile gloves provide insufficient protection against prolonged contact with pyridine derivatives. Pyridine can permeate nitrile in <6 minutes.

The Protocol:

  • Inner Layer (Chemical Barrier): 2.7 mil Silver Shield® (Laminate) or Butyl Rubber.

    • Why: These materials offer >4-hour breakthrough times for pyridine/ether complexes.

  • Outer Layer (Mechanical Barrier): 5-8 mil Nitrile.

    • Why: Provides grip (laminates are slippery) and protects the expensive inner glove from abrasion.

Glove Compatibility Data

Material Breakthrough Time Degradation Rating Recommendation
Laminate (Silver Shield) > 240 min Excellent Primary Barrier (Required)
Butyl Rubber > 120 min Good Acceptable Alternative
Nitrile (Disposable) < 10 min Poor (Swelling) Splash Only (Outer Layer)

| Latex | Immediate | N/A | DO NOT USE |

B. Eye & Face Protection[2][3][4][5][6][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are insufficient for liquid handling. Vapors can bypass side shields, and the "methoxymethyl" moiety acts as a surfactant, increasing the spread of liquid upon impact.

C. Respiratory Protection[2][4][6][7][9]
  • Primary Control: All operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary Control: If work must occur outside a hood (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Workflow: PPE Selection Logic

This decision matrix ensures you select the correct PPE based on the specific task duration and risk profile.

PPE_Selection Start Task Assessment Volume Volume > 10mL OR Heated Reaction? Start->Volume Splash Incidental Splash Risk Only? Volume->Splash No HighRisk HIGH RISK PROTOCOL 1. Fume Hood Sash < 14" 2. Goggles + Face Shield 3. Silver Shield Liners + Nitrile Outer Volume->HighRisk Yes MedRisk STANDARD PROTOCOL 1. Fume Hood 2. Splash Goggles 3. Double Nitrile (Change immediately on splash) Splash->MedRisk Yes (Transfer/Weighing) LowRisk LOW RISK (Storage/Closed) 1. Safety Glasses 2. Single Nitrile Splash->LowRisk No (Closed Container)

Figure 1: PPE Decision Logic based on operational volume and thermal conditions.

Step-by-Step Handling Protocols

Phase 1: Weighing & Transfer
  • The Hazard: Static discharge igniting vapors; inhalation during weighing.

  • Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a "tarred transfer" method: Tare the vial in the hood, add liquid, cap tightly, and weigh outside.

    • Use a glass syringe or positive displacement pipette for transfer. Avoid plastic pipettes, which may leach plasticizers into the pyridine solvent.

    • Grounding: If transferring >500mL, ground the receiving vessel to prevent static buildup from the ether functionality.

Phase 2: Reaction Setup
  • The Hazard: Over-pressurization and runaway exotherms.

  • Protocol:

    • Purge reaction vessel with Nitrogen or Argon.

    • Ensure a reflux condenser is active before heating.

    • Self-Validating Step: Check the "solvent trap" or bubbler. If the bubbling rate changes erratically, the reaction may be evolving gas unexpectedly—lower the sash and step away.

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, immediate action minimizes CNS exposure risks.[3]

Spill_Response Spill Spill Detected Size Volume? Spill->Size Minor < 50 mL (In Hood) Size->Minor Major > 50 mL (Or Outside Hood) Size->Major ActionMinor 1. Absorb with Vermiculite 2. Place in sealed bag 3. Wipe surface with weak acid (1% HCl) Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Close doors 3. Call EHS/Fire Dept Major->ActionMajor

Figure 2: Decision tree for spill containment based on volume and location.

Disposal Strategy
  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid waste) or strong acids, as this can trigger exothermic polymerization or decomposition.

  • Labeling: Clearly mark as "Pyridine Derivative - Flammable & Irritant."

References

  • CAS Common Chemistry . (2026).[1] 2-(Methoxymethyl)pyridine Details. American Chemical Society. [Link][8][9]

  • PubChem . (2026). 2-Methoxypyridine (Structural Analog) Hazard Data. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.